Technical Compendium: Identifiers, Synthesis, and Applications of 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone
Executive Summary In the landscape of modern medicinal chemistry and coordination dynamics, 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone emerges as a highly versatile heteroaromatic building block. Structurally classified...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry and coordination dynamics, 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone emerges as a highly versatile heteroaromatic building block. Structurally classified as a 2-pyridyl deoxybenzoin analog, this compound integrates a Lewis-basic pyridine ring, a reactive ketone bridge, and an electron-rich para-methoxyphenyl moiety. This unique triad makes it an exceptional precursor for synthesizing complex heterocycles (such as pyrazoles and imidazoles) and a premier bidentate ligand for transition metal catalysis.
This whitepaper provides an authoritative breakdown of its chemical identifiers, structural dynamics, and a field-proven, self-validating protocol for its synthesis via Palladium-catalyzed α-arylation.
Chemical Taxonomy and Core Identifiers
Accurate chemical identification is the bedrock of reproducible research. The compound is officially registered under CAS Number 121020-35-7 [1]. Table 1 summarizes its core identifiers and predicted physicochemical parameters critical for drug development and ligand design.
Table 1: Core Chemical Identifiers and Physicochemical Properties
The reactivity of 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone is governed by two primary structural dynamics: keto-enol tautomerization and N,O-bidentate chelation .
Because the methylene bridge (-CH₂-) is flanked by an electron-withdrawing carbonyl group and an aryl ring, the α-protons are relatively acidic. In the presence of transition metals, the compound acts as a premier chelating ligand, analogous to other well-documented 2-pyridyl ketones[2]. It coordinates to metal centers (such as Cu(II), Ni(II), and Ru(II)) through the pyridine nitrogen (σ-donor) and the carbonyl oxygen (σ-donor/π-acceptor)[3]. Under basic conditions, the enolate form can also be trapped by metal centers to form stable, conjugated metallacycles.
Fig 1. Bidentate N,O-coordination modes of 2-pyridyl ketones with transition metal centers.
Table 2: Diagnostic Spectroscopic Markers
Technique
Typical Signal / Shift
Assignment
Structural Significance / Causality
¹H NMR (CDCl₃)
~3.80 ppm (s, 3H)
-OCH₃
Confirms the integrity of the methoxy ether group.
¹H NMR (CDCl₃)
~4.40 ppm (s, 2H)
-CH₂-
α-methylene protons; highly diagnostic of the ketone bridge.
¹H NMR (CDCl₃)
~8.65 ppm (d, 1H)
Pyridine H₆
Deshielded proton adjacent to the basic pyridine nitrogen.
IR Spectroscopy
~1690 cm⁻¹
C=O stretch
Indicates a conjugated ketone; shifts lower upon metal coordination.
Historically, 2-pyridyl ketones were synthesized via the addition of Grignard reagents to 2-cyanopyridine. However, this method suffers from over-addition (forming tertiary alcohols) and poor functional group tolerance. The modern, authoritative standard is the Palladium-catalyzed α-arylation of heteroaromatic ketones, a methodology pioneered for substrates bearing multiple heteroatoms[4].
Fig 2. Pd-catalyzed α-arylation pathway for synthesizing 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring that each mechanistic step provides measurable feedback to the researcher.
Step 1: Preparation of the Catalytic Complex
Action: In an oven-dried Schlenk flask under an argon atmosphere, combine 2 mol% Palladium(II) acetate [Pd(OAc)₂] and 4 mol% of a bulky, electron-rich phosphine ligand (e.g., Xantphos or PtBu₃) in anhydrous toluene. Stir for 15 minutes.
Causality: Pre-complexation is critical. The bulky ligand generates a sterically hindered, electron-rich Pd(0) active species. This prevents the strongly Lewis-basic pyridine nitrogen of the substrate from coordinating to the palladium center, which would otherwise poison the catalyst and halt the reaction[4].
Step 2: Substrate and Base Addition
Action: Add 1.0 equivalent of 4-bromoanisole and 1.2 equivalents of 2-acetylpyridine to the mixture. Subsequently, add 1.5 equivalents of sodium tert-butoxide (NaOtBu).
Causality: NaOtBu is chosen because its pKa is perfectly matched to deprotonate the α-methyl group of 2-acetylpyridine, forming the requisite enolate nucleophile without causing undesired aldol condensation side-reactions.
Step 3: Thermal Activation and Cross-Coupling
Action: Heat the reaction mixture to 80°C and stir for 12 hours.
Causality: The elevated temperature provides the necessary activation energy for the rate-limiting reductive elimination step, forcing the bulky Pd-complex to release the newly formed C-C bond and regenerate the Pd(0) catalyst.
Step 4: Self-Validation & Quality Control (In-Process)
Action: At the 10-hour mark, extract a 0.1 mL aliquot, quench with saturated aqueous NH₄Cl, and analyze via GC-MS.
Validation: The system is self-validating if the GC-MS shows the disappearance of the 4-bromoanisole peak (m/z 186/188) and the emergence of the product peak at m/z 227. If unreacted aryl halide remains, catalyst deactivation has occurred, indicating an oxygen leak in the Schlenk line.
Step 5: Workup and Isolation
Action: Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Causality: The mild NH₄Cl quench neutralizes the strong base immediately, preventing the newly formed ketone from undergoing subsequent base-catalyzed degradation or over-arylation.
References
Desai, L. V., Ren, D. T., & Rosner, T. (2010). "Mild and general method for the alpha-arylation of heteroaromatic ketones." Organic Letters, 12(5), 1032–1035. Available at:[Link]
Kriza, A., Tatucu, M., Bolocan-Viasu, I., Rogozea, A. E., & Patru, E. (2010). "Synthesis, Structural and Biological Studies of Co(II), Ni(II) and Cu(II) Complexes with 2-Pyridyl-ketones." Revista de Chimie. Available at:[Link]
thermodynamic stability of pyridyl-methoxyphenyl ketone derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of Pyridyl-Methoxyphenyl Ketone Derivatives Foreword: Beyond Synthesis - Understanding the Energetic Landscape In the realm of medicinal chemistry and materials...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability of Pyridyl-Methoxyphenyl Ketone Derivatives
Foreword: Beyond Synthesis - Understanding the Energetic Landscape
In the realm of medicinal chemistry and materials science, the synthesis of a novel molecule is merely the opening chapter. The true narrative of its potential unfolds through a rigorous understanding of its inherent properties, chief among them being thermodynamic stability. Pyridyl-methoxyphenyl ketone derivatives represent a fascinating and functionally rich class of compounds, finding applications from selective COX-2 inhibitors to versatile chelate ligands.[1][2] Their stability, however, is not a monolithic property. It is a nuanced interplay of electronic effects, conformational possibilities, non-covalent interactions, and tautomeric equilibria.
This guide eschews a simple recitation of facts. Instead, it is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the causality behind the stability of these molecules. We will dissect the key structural features—the electron-withdrawing pyridine ring, the position-dependent dual nature of the methoxy group, and the central carbonyl—to build a predictive framework for their energetic behavior. By integrating state-of-the-art experimental protocols with robust computational workflows, this document serves as both a theoretical primer and a practical handbook for assessing and engineering stability in pyridyl-methoxyphenyl ketone scaffolds.
Section 1: The Pillars of Stability - Core Physicochemical Principles
The thermodynamic stability of a pyridyl-methoxyphenyl ketone is not determined by a single factor, but rather by the net result of several competing and reinforcing energetic contributions. Understanding these foundational principles is critical for rational molecular design.
The Keto-Enol Tautomeric Equilibrium
Perhaps the most significant determinant of stability for many ketones is the equilibrium between the keto and enol forms.[3][4] This is not a resonance phenomenon, but a true constitutional isomerism involving the migration of a proton and the shift of bonding electrons.[5] For most simple ketones, the equilibrium heavily favors the more stable keto form due to the greater strength of the C=O double bond compared to a C=C double bond.[4][5]
However, the presence of the pyridyl and methoxyphenyl moieties can dramatically shift this balance. Several factors can stabilize the enol tautomer:
Conjugation: If the C=C double bond of the enol can extend a conjugated π-system, it gains resonance stabilization.
Intramolecular Hydrogen Bonding: In systems capable of forming a six-membered ring via a hydrogen bond (e.g., from the enol's hydroxyl group to the pyridine nitrogen or the carbonyl oxygen of a second group), the enol form can be significantly stabilized.[6]
Aromaticity: If the enol form results in the creation of an aromatic ring, as famously seen in phenols, it will be overwhelmingly favored.[3]
The position of the pyridyl nitrogen and the methoxy group are thus critical in determining the extent of enolization and the overall thermodynamic landscape of the molecule.
Keto-Enol Tautomerism Equilibrium.
Electronic Influence of Substituents
The electronic nature of the pyridyl and methoxyphenyl rings exerts a profound influence on the stability of the central ketone group.
Pyridyl Group: The nitrogen atom in the pyridine ring is electron-withdrawing, primarily through an inductive effect. This increases the partial positive charge on the carbonyl carbon, making it more electrophilic but also influencing the acidity of α-protons, which is a key factor in tautomerization kinetics.[7]
Methoxy Group: The methoxy group (–OCH₃) is a classic example of a substituent with dual electronic effects.[8]
Resonance Effect: When positioned ortho or para to the ketone, its lone pair electrons can donate into the aromatic ring through resonance, a powerful electron-donating effect.
Inductive Effect: Due to the high electronegativity of the oxygen atom, the methoxy group always exerts an electron-withdrawing inductive effect.
The net effect depends on the position. At the para position, the electron-donating resonance effect dominates, stabilizing the molecule.[8] At the meta position, the resonance effect is absent, and the electron-withdrawing inductive effect prevails.[8] This positional isomerism can lead to significant differences in thermodynamic stability.[9][10]
Solid-State Stability: Crystal Packing and Intermolecular Forces
For drug development professionals, the stability of the solid form is paramount for formulation, storage, and shelf-life. The overall thermodynamic stability of the crystal lattice is a function of the efficiency of molecular packing and the strength of intermolecular interactions. X-ray crystallography is the definitive tool for elucidating these features.[1]
Key interactions that contribute to lattice energy include:
Hydrogen Bonds: Strong C–H···O or C–H···N interactions are common.[11][12]
π–π Stacking: Interactions between the aromatic pyridyl and methoxyphenyl rings can be a significant stabilizing force.[13]
van der Waals Forces: Including H···H, C···H, and O···H contacts, which collectively contribute to the packing efficiency.[14]
Hirshfeld surface analysis is a powerful technique for visualizing and quantifying these intermolecular contacts, providing a detailed fingerprint of the forces stabilizing the crystal structure.[14][15]
Section 2: Experimental Workflows for Stability Assessment
A multi-pronged experimental approach is necessary to build a comprehensive picture of a molecule's thermodynamic profile. The following protocols are designed as self-validating systems, providing accurate and reproducible data.
Integrated Experimental Workflow for Stability Analysis.
Protocol 1: Quantitative NMR for Tautomeric Equilibrium Analysis
Objective: To determine the equilibrium constant (Keq) and associated thermodynamic parameters (ΔG, ΔH, ΔS) for the keto-enol tautomerism in solution. This protocol is adapted from established methods in physical chemistry education and research.[6][16][17]
Causality: ¹H NMR spectroscopy allows for the direct observation and quantification of distinct protons in the keto and enol forms. By integrating the signals unique to each tautomer, their relative populations at equilibrium can be precisely calculated. Variable temperature experiments enable the application of the van't Hoff equation to separate the enthalpic and entropic contributions to the equilibrium.
Methodology:
Sample Preparation:
Accurately prepare a solution of the ketone derivative (e.g., 10-20 mg) in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆). Note: The choice of solvent can significantly impact the equilibrium position.[6]
Add a small amount of a non-reactive internal standard (e.g., TMS) for chemical shift referencing.
Initial Spectrum Acquisition (298 K):
Acquire a high-resolution ¹H NMR spectrum at a constant, known temperature (e.g., 298 K).
Ensure a sufficient relaxation delay (d1) to allow for full magnetization recovery, which is crucial for accurate integration. A delay of 5 times the longest T1 is recommended.
Signal Assignment and Integration:
Identify and assign distinct peaks corresponding to the keto and enol tautomers. For example, the enolic hydroxyl proton (if observable) and vinylic protons are unique to the enol form, while α-protons adjacent to the ketone are characteristic of the keto form.
Carefully integrate the area of a non-overlapping peak for the keto form (I_keto) and a non-overlapping peak for the enol form (I_enol). Account for the number of protons each signal represents (N_keto and N_enol).
Calculate the Gibbs free energy change: ΔG = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.
Variable Temperature (VT) Study:
Repeat steps 2-4 at a series of different, accurately controlled temperatures (e.g., 298 K, 308 K, 318 K, 328 K). Allow the sample to equilibrate at each temperature for at least 10-15 minutes before acquisition.
Van't Hoff Analysis:
Plot ln(Keq) versus 1/T (in Kelvin).
The relationship is given by the van't Hoff equation: ln(Keq) = (-ΔH/R)(1/T) + (ΔS/R).
The plot should be linear. The slope of the line is -ΔH/R, and the y-intercept is ΔS/R. This allows for the experimental determination of the standard enthalpy (ΔH) and entropy (ΔS) of tautomerization.[6]
Protocol 2: Thermal Analysis using TGA/DSC
Objective: To assess the thermal stability, including decomposition temperature (Td), melting point (Tm), and other phase transitions, of the compound in its solid state.
Causality: Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, directly indicating the onset of thermal decomposition. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, identifying endothermic (e.g., melting) and exothermic (e.g., decomposition, crystallization) events. Together, they provide a robust profile of thermal behavior.[18]
Methodology:
Instrument Calibration: Calibrate the TGA balance and DSC heat flow using appropriate standards (e.g., indium for DSC).
Sample Preparation: Accurately weigh 3-5 mg of the finely ground sample into an aluminum or ceramic pan.
TGA Analysis:
Place the sample in the TGA furnace.
Heat the sample under a controlled atmosphere (typically nitrogen for inert conditions) at a constant heating rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond complete decomposition (e.g., 600 °C).
Record the mass vs. temperature curve. The onset temperature of significant mass loss is reported as the decomposition temperature (Td).
DSC Analysis:
Place a sealed sample pan and an empty reference pan into the DSC cell.
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).
Record the heat flow vs. temperature curve. The peak of an endotherm corresponds to the melting point (Tm). Other peaks may indicate phase transitions or decomposition.
Section 3: Computational Chemistry - A Predictive and Explanatory Tool
Computational modeling, particularly Density Functional Theory (DFT), provides invaluable insights into the intrinsic stability of molecules, complementing experimental findings. It allows for the calculation of thermodynamic properties that can be difficult or impossible to measure directly.[9][16]
Core Principles:
Geometry Optimization: The first step is to find the lowest energy conformation (the global minimum) for each tautomer or isomer on the potential energy surface.
Energy Calculation: Single-point energy calculations using higher levels of theory or larger basis sets on the optimized geometries provide accurate electronic energies.
Thermodynamic Corrections: Frequency calculations are performed to confirm that the structure is a true minimum (no imaginary frequencies) and to calculate zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy at a given temperature (e.g., 298.15 K).
High-level composite methods like G3 or G4 are often used to achieve chemical accuracy (within ~1 kcal/mol) for gas-phase enthalpies of formation, which can be directly compared to calorimetric data.[9][10][19]
Standard Computational Workflow for Relative Stability.
Protocol 3: DFT Workflow for Relative Tautomer Stability
Objective: To computationally determine the relative Gibbs free energy (ΔG) between the keto and enol tautomers of a pyridyl-methoxyphenyl ketone derivative in the gas phase and in solution.
Causality: By accurately calculating the total energy of the optimized structures of both tautomers, we can determine which is lower in energy and therefore thermodynamically more stable. Including a continuum solvation model (like PCM or SMD) simulates the bulk electrostatic effect of a solvent, providing more realistic predictions for solution-phase equilibria.[19]
Methodology (using a generic quantum chemistry software package):
Structure Building: Build the 3D structures of both the keto and enol tautomers.
Gas-Phase Optimization:
Perform a geometry optimization and frequency calculation for each tautomer using a reliable DFT functional and basis set (e.g., B3LYP/6-31+G(d)).
Validation: Confirm that the optimization converged and that there are no imaginary frequencies, indicating a true local minimum.
Solvation Modeling (Optional but Recommended):
Using the gas-phase optimized geometries as a starting point, perform another optimization and frequency calculation for each tautomer, this time incorporating a continuum solvation model (e.g., SCRF=(PCM, Solvent=Chloroform)).
Energy Extraction and Analysis:
From the output files of the final calculations (either gas-phase or solvated), extract the "Sum of electronic and thermal Free Energies" for both the keto (G_keto) and enol (G_enol) forms.
Calculate the relative free energy: ΔG = G_enol - G_keto.
A negative ΔG indicates the enol form is more stable; a positive ΔG indicates the keto form is more stable.
Equilibrium Constant Prediction:
The predicted equilibrium constant can be calculated from the computed ΔG: Keq = exp(-ΔG/RT). This value can be directly compared with results from experimental NMR.
Section 4: Data Synthesis and Implications in Drug Development
The true power of this integrated approach lies in synthesizing the data to build a holistic stability profile, which has direct consequences for drug development.
Data Summary Table
The following table structure should be used to collate experimental and computational data for different derivatives, allowing for easy comparison and structure-stability relationship analysis.
Derivative (Substituent Position)
Tautomer Favored (NMR, CDCl₃)
ΔG (kcal/mol) (NMR)
ΔG (kcal/mol) (DFT, Chloroform)
Td (°C) (TGA)
Key Intermolecular Interactions (XRD)
2-pyridyl-4'-methoxy
Keto
+2.5
+2.1
285
C-H···N, π-π stacking
3-pyridyl-4'-methoxy
Keto
+3.1
+2.8
310
C-H···O
4-pyridyl-2'-methoxy
Keto
+1.8
+1.5
270
C-H···N, C-H···O
Note: Data are illustrative examples for demonstrating the table structure.
Photostability Considerations
Pyridyl ketones are known to be photoactive.[20] Studies have shown that UV irradiation can generate persistent free radical intermediates, particularly when the carbonyl group is connected to the ortho-position of the pyridine ring.[21] For drug candidates, assessing photostability is a regulatory requirement.[22] A key initial screen is to measure the molar extinction coefficient (MEC). Molecules with an MEC value significantly above 1000 L mol⁻¹cm⁻¹ in the 290-700 nm range are considered to have a higher photosafety risk and require further evaluation.[22]
Relevance to Drug Development
Shelf-Life and Formulation: A thermodynamically stable solid form is crucial for a long shelf-life. Understanding the crystal packing and thermal decomposition temperature guides the selection of appropriate formulation strategies and storage conditions.
Metabolic Stability: The chemical reactivity of a molecule, which is inversely related to its stability, can influence its metabolic fate. A highly reactive ketone may be more susceptible to enzymatic reduction or other transformations.
Bioavailability: The presence of multiple tautomers with different physicochemical properties (e.g., lipophilicity, H-bonding capacity) in solution can complicate pharmacokinetic profiles. Controlling the tautomeric equilibrium through rational design is a key goal.
Conclusion
The is a complex but decipherable property governed by the principles of tautomerism, electronics, and intermolecular forces. A synergistic approach, combining the quantitative power of experimental techniques like NMR and thermal analysis with the predictive and explanatory capabilities of computational chemistry, provides the most comprehensive understanding. For scientists in drug discovery and materials science, mastering this integrated workflow is not merely an academic exercise; it is a critical competency for designing molecules that are not only functional but also robust, reliable, and safe.
References
A Comparative Study of Methoxy Ketones in Organic Reactions. (n.d.). Benchchem.
Keto-Enol Chemical Equilibrium & Kinetics. (n.d.). BioPchem.
Laser flash photolysis investigations of pyridine ketones. (n.d.). University of Vienna.
Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. (n.d.).
Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Comput
Photochemistry of Pyridyl Azides and Diazo Ketones in Matrix and in Solution. (1997).
Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study. (2024). Figshare.
Tautomerism in pyridinyl methyl β-diketones in the liquid and the solid state; a combined computational and experimental study. (2023). Semantic Scholar.
The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. (2015). PubMed.
Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. (n.d.). PIPER: Resources for Teaching Physical Chemistry.
Partial representation of the interactions of methoxy groups on one... (n.d.).
Keto–Enol Tautomerism. (2022). Encyclopedia MDPI.
Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. (n.d.). ScienceDirect.
Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. (n.d.). PMC.
Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-Chlorophenyl)Carbamothioyl]Pyridine-2-Carboxamide. (2025).
Formation of Aldehydes and Ketones by Cyclization and Annulation Reactions: A Guide to Functional Group Preparations. (n.d.).
Crystal and Molecular Structure Analysis of (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone. (2009). Journal of Chemical Crystallography.
Keto-enol tautomerization: A thermodynamic and kinetic study. (n.d.).
Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. (n.d.). MDPI.
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (n.d.). PMC.
3-[4-(Methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) Phenyl Ketone as a Potent and Orally Active Cyclooxygenase-2 Selective Inhibitor: Synthesis and Biological Evaluation. (2005). Journal of Medicinal Chemistry.
Crystal structure of (4-methoxyphenyl)[(4-methoxyphenyl)phosphonato]dioxidophosphate(1−) 2-amino-6-benzyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium. (n.d.).
Synthesis and Crystal Structures of Cycloaurated Pyridylmetallocenes. (2024). Open Access LMU.
Exploration of Cd(II)/pseudohalide/di-2-pyridyl ketone chemistry – rational synthesis, structural analysis and photoluminescence. (2016). RSC Publishing.
INTERMOLECULAR INTERACTIONS IN MOLECULAR STRUCTURE OF 7-(4- METHOXY-PHENYL) -. (n.d.).
How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Chemistry.
Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023). Oriental Journal of Chemistry.
Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. (n.d.). MDPI.
Theoretical Investigation of Pyridine Derivatives as High Energy Materials. (n.d.).
Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025).
Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating R
The Pharmacological Landscape of Aryl-Pyridyl Ethanones: A Deep Dive into 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Literature Synthesis Executive Summary & Chemical Anatomy In modern medicinal chemistry, the...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Literature Synthesis
Executive Summary & Chemical Anatomy
In modern medicinal chemistry, the search for privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone (also referred to as p-methoxybenzyl 2-pyridyl ketone) represents a highly versatile deoxybenzoin analog.
While the unmodified monomer is often utilized as a crucial chemical intermediate, its structural topology makes it an ideal pharmacophore for developing potent biological modulators [1]. The molecule possesses three critical domains:
The Pyridyl Ring: Acts as a strong hydrogen-bond acceptor, improving aqueous solubility and facilitating coordination with metal-dependent enzymes or specific amino acid residues (e.g., in the colchicine binding pocket of tubulin) [4].
The Ethanone Bridge: Provides conformational flexibility, allowing the two aromatic systems to adopt non-coplanar geometries essential for fitting into deep hydrophobic enzymatic pockets.
The 4-Methoxyphenyl Moiety: An electron-donating group that enhances the electron density of the aromatic system, a feature strongly correlated with increased antiproliferative and anti-inflammatory activities in structure-activity relationship (SAR) studies [3].
This whitepaper synthesizes the biological activities of this scaffold and its direct derivatives, detailing the mechanistic pathways, quantitative efficacy data, and the self-validating experimental protocols required to evaluate them.
Anticancer Activity via Tubulin Polymerization Inhibition
The most prominent biological application of aryl-pyridyl ethanone derivatives is their role as vascular disrupting agents and tubulin polymerization inhibitors. By acting as structural analogues to Combretastatin A-4 (CA-4), these compounds bind to the colchicine site of
-tubulin [4]. The substitution of a standard benzene ring with a 2-pyridinyl group enhances binding affinity through targeted hydrogen bonding with the T51/T240 residues. This interaction prevents the assembly of the mitotic spindle, leading to prolonged G2/M phase arrest and subsequent caspase-mediated apoptosis [5].
Kinase and Topoisomerase Modulation
Beyond tubulin, highly substituted methoxyphenyl ethanones have demonstrated dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II [2]. The ethanone linker allows the molecule to intercalate or bind allosterically, disrupting the DNA supercoiling process required for rapid cancer cell proliferation.
Mechanism of apoptosis induction via tubulin polymerization inhibition.
Quantitative Data Synthesis
The following table consolidates quantitative efficacy data for 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone derivatives and structurally related pyridine-bridged analogs.
Compound / Scaffold Variation
Target / Cell Line
IC (M)
Mechanistic Observation
Reference
Pyridine-bridged CA-4 analog (4h)
MDA-MB-231 (Breast)
0.01 - 0.05
Potent tubulin assembly inhibition
[4]
Pyridine-bridged CA-4 analog (4s)
HeLa (Cervical)
0.02
G2/M arrest; vascular disruption
[4]
1-(2-Amino-4,5-dimethoxyphenyl)ethanone analog
Purified -Tubulin
1.60
Prevents nucleation phase
[1]
4-MeOCH Pyridone Derivative (11c)
HepG2 (Liver)
53.60
Moderate cytotoxicity
[3]
Combretastatin A-4 (Reference Std)
Purified -Tubulin
1.10 - 1.90
Standard colchicine-site binder
[1]
Table 1: Comparative biological activities of aryl-pyridyl ethanone derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these compounds must follow a self-validating workflow. A biochemical assay (Target Engagement) must orthogonalize a cellular assay (Phenotypic Viability), which is further confirmed by a mechanistic assay (Apoptosis).
Self-validating experimental workflow for evaluating anticancer efficacy.
Protocol 1: In Vitro Tubulin Polymerization Fluorometric Assay
Causality: This cell-free assay isolates the biochemical target. We utilize a fluorescent reporter (e.g., DAPI) that specifically binds to polymerized microtubules. A decrease in the
of the polymerization curve proves direct interference with the tubulin nucleation phase [1].
Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare the Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl
, 0.5 mM EGTA, 1 mM GTP). Note: GTP is strictly required as the energy source for microtubule assembly.
Compound Incubation: Add 5
L of the ethanone derivative (dissolved in DMSO, final DMSO concentration <1%) to the wells. Add 45 L of purified bovine brain tubulin (3 mg/mL) suspended in Tubulin Buffer containing 10 M DAPI.
Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader maintained at 37°C.
Data Acquisition: Record fluorescence (Excitation: 340 nm / Emission: 420 nm) every 60 seconds for 60 minutes.
Analysis: Calculate the IC
by plotting the steady-state fluorescence (at t=60 min) against the log of compound concentration.
Protocol 2: Cell Viability (MTT) and Apoptosis (Annexin V/PI) Cascades
Causality: The MTT assay measures mitochondrial dehydrogenase activity. If tubulin is successfully inhibited (validated by Protocol 1), cells will arrest in mitosis and undergo apoptosis, leading to mitochondrial depolarization and reduced formazan production [3]. Annexin V/PI staining confirms that the cell death is apoptotic (programmed) rather than necrotic (toxic artifact) [5].
Cell Seeding: Seed HeLa or MDA-MB-231 cells at
cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO.
Treatment: Treat cells with varying concentrations of the synthesized compound (0.01
M to 100 M) for 48 hours.
MTT Viability Assessment: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Remove media and dissolve the formazan crystals in 150 L of DMSO. Read absorbance at 570 nm to determine the cellular IC.
Apoptosis Confirmation (Flow Cytometry):
Harvest treated cells (
cells) and wash twice with cold PBS.
Resuspend in 100
L of 1X Binding Buffer.
Add 5
L of FITC-Annexin V and 5 L of Propidium Iodide (PI).
Incubate for 15 minutes at room temperature in the dark.
Analyze via flow cytometry. Cells in the lower right quadrant (FITC+/PI-) represent early apoptosis, confirming the mechanism of action.
Conclusion
The 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone scaffold is a highly tunable pharmacophore. By leveraging the hydrogen-bonding capacity of the pyridyl ring and the electron-rich nature of the methoxyphenyl group, medicinal chemists can synthesize potent inhibitors of tubulin polymerization and cellular kinases. Future drug development should focus on optimizing the ethanone bridge to enhance metabolic stability while maintaining the necessary conformational flexibility for deep-pocket target engagement.
References
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions
Source: National Institutes of Health (NIH)
URL:[Link]
Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents
Source: PMC / NIH
URL:[Link]
1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells
Source: MDPI
URL:[Link]
Exploratory
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone
This guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction analysis of 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone. It is intended for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction analysis of 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone. It is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but a framework for understanding the critical interplay between molecular structure and solid-state properties. We will delve into the rationale behind experimental choices, from crystallization to data refinement, and explore the nuanced world of intermolecular interactions that govern the crystalline architecture.
Introduction: The Significance of Pyridinyl Ethanones in Medicinal Chemistry
The pyridine ring is a ubiquitous scaffold in numerous pharmaceuticals, valued for its ability to engage in a variety of intermolecular interactions and its favorable pharmacokinetic properties.[1][2] When coupled with other pharmacologically relevant moieties, such as the methoxyphenyl group, the resulting derivatives, like 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone, become promising candidates for drug discovery programs.[1] Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount. This knowledge, derived from single-crystal X-ray diffraction, provides invaluable insights into polymorphism, solubility, and the potential for specific interactions with biological targets. This guide will, therefore, illuminate the process of elucidating this critical structural information.
The Journey from Powder to Precision: Synthesis and Crystallization
A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone
While various synthetic routes to pyridinyl ethanones exist, a common and effective method involves the reaction of a pyridine derivative with an appropriate acylating or alkylating agent. For the title compound, a plausible synthesis could involve the reaction of 2-lithiopyridine (generated in situ from 2-bromopyridine and a strong base like n-butyllithium) with 4-methoxy-N-methoxy-N-methylbenzamide (a Weinreb amide) or the reaction of a Grignard reagent derived from 2-bromopyridine with 4-methoxyphenylacetaldehyde followed by oxidation. Purity of the final compound is critical, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.[3] Purification is typically achieved through column chromatography followed by recrystallization.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[4] It is a process that blends systematic screening with a degree of art.[3][4] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.[3][5]
Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, ethanol). An ideal solvent will dissolve the compound when hot but show limited solubility at room or lower temperatures.[5]
Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture in a clean vial. Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.[4] This gradual increase in concentration can promote the formation of well-ordered crystals.[4]
Solvent/Anti-Solvent Diffusion: This technique is particularly useful when a single good solvent is not readily identified.
Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile, good solvent. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent (a solvent in which the compound is poorly soluble). The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
Liquid-Liquid Diffusion: Carefully layer a solution of the compound in a dense, good solvent with a less dense, miscible anti-solvent.[4] Crystallization will occur at the interface between the two solvents.[4]
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling is crucial for the formation of large, high-quality crystals.[6]
Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule in the solid state.[7][8] It relies on the principle that a crystal lattice will diffract a beam of X-rays in a unique pattern, which can then be used to reconstruct the electron density and, consequently, the atomic positions within the unit cell.[8]
Data Collection
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[8][9]
Data Processing
The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as absorption.[9][10] This process yields a file containing the Miller indices (h, k, l) and the intensity for each reflection.[9]
From Data to Structure: Solution and Refinement
The processed reflection data are used to solve and refine the crystal structure. This is typically an iterative process performed using specialized software.
Structure Solution
The "phase problem" is the central challenge in crystallography. While we can measure the intensities of the diffracted X-rays, their phases are lost. Structure solution methods, such as direct methods or Patterson methods, are employed to obtain an initial set of phases, which allows for the calculation of an initial electron density map.[11] From this map, an initial model of the molecule can be built.
Structure Refinement
The initial atomic model is refined against the experimental data using a least-squares minimization procedure.[12][13] This process adjusts the atomic coordinates, displacement parameters (which describe the thermal motion of the atoms), and other parameters to improve the agreement between the calculated and observed diffraction intensities.[13][14] The quality of the refinement is monitored using the R-factor, which is a measure of the disagreement between the observed and calculated structure factors.
SHELXL is a widely used program for the refinement of crystal structures.[12][13][14]
Input Files: The primary input files for SHELXL are an instruction file (.ins) containing information about the unit cell, symmetry, and atomic scattering factors, and a reflection file (.hkl) containing the processed diffraction data.[13]
Initial Refinement: The initial model from the structure solution is refined isotropically (assuming spherical thermal motion for all atoms).
Anisotropic Refinement: Once the model is substantially complete, the non-hydrogen atoms are refined anisotropically, allowing their thermal motion to be described by ellipsoids. This provides a more accurate model of the atomic displacements.[11]
Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and then refined with appropriate geometric restraints, or they are placed in calculated positions and allowed to "ride" on their parent atoms.[12]
Final Refinement Cycles: The model is refined until convergence is reached, meaning that the shifts in the refined parameters are negligible. The final model is then validated to ensure its chemical and crystallographic reasonableness.
Table 1: Crystallographic Data and Refinement Parameters for 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone (Hypothetical Data)
Parameter
Value
Chemical formula
C₁₄H₁₃NO₂
Formula weight
227.26
Crystal system
Monoclinic
Space group
P2₁/c
a (Å)
10.123(2)
b (Å)
8.456(1)
c (Å)
13.789(3)
β (°)
98.76(1)
Volume (ų)
1165.4(4)
Z
4
Density (calculated) (g/cm³)
1.295
Absorption coefficient (mm⁻¹)
0.089
F(000)
480
Crystal size (mm³)
0.25 x 0.20 x 0.15
Theta range for data collection (°)
2.5 to 27.5
Reflections collected
8543
Independent reflections
2678 [R(int) = 0.034]
Data / restraints / parameters
2678 / 0 / 155
Goodness-of-fit on F²
1.05
Final R indices [I > 2σ(I)]
R₁ = 0.045, wR₂ = 0.112
R indices (all data)
R₁ = 0.058, wR₂ = 0.125
Largest diff. peak and hole (e.Å⁻³)
0.25 and -0.21
Beyond the Molecule: Analysis of Intermolecular Interactions with Hirshfeld Surfaces
While the crystal structure reveals the atomic arrangement within a single molecule, the packing of these molecules in the crystal lattice is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[15][16][17][18]
The Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal.[19] By mapping properties such as the normalized contact distance (d_norm) onto this surface, we can identify regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii and are indicative of strong interactions, such as hydrogen bonds.[15][16]
The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts.[15][18] By decomposing this plot, we can determine the percentage contribution of various interactions (e.g., H···H, C-H···O, C-H···π) to the overall crystal packing.
For 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone, one would anticipate the presence of C-H···O and C-H···N hydrogen bonds, as well as possible π-π stacking interactions involving the aromatic rings. Hirshfeld surface analysis would provide a detailed and quantitative picture of these interactions, which are crucial for understanding the stability and properties of the crystalline solid.
Conclusion: From Structure to Function
The crystal structure analysis of 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone, as outlined in this guide, provides a foundational understanding of its solid-state properties. This knowledge is not merely academic; it has profound implications for drug development. The determined crystal structure can be used in computational docking studies to predict binding modes with target proteins. Understanding the intermolecular interactions can inform strategies for co-crystallization to improve physicochemical properties like solubility and stability. In essence, a thorough crystallographic investigation is a critical step in the rational design of new and effective therapeutic agents.
References
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SCIRP. Available from: [Link]
How to Crystallize Organic Compounds. wikiHow. Available from: [Link]
Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. National Center for Biotechnology Information. Available from: [Link]
The Hirshfeld Surface. CrystalExplorer. Available from: [Link]
Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. Available from: [Link]
Crystallization. Organic Chemistry at CU Boulder. Available from: [Link]
Hirshfeld surface analysis. Royal Society of Chemistry. Available from: [Link]
Crystal structure refinement with SHELXL. National Center for Biotechnology Information. Available from: [Link]
User guide to crystal structure refinement with SHELXL. Available from: [Link]
CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. International Union of Crystallography. Available from: [Link]
Structure Determination with SHELX. MIT. Available from: [Link]
Introduction to SHELXL Refinement: Restraints, Constraints and Esds. Available from: [Link]
A beginner's guide to X-ray data processing. The Biochemist. Available from: [Link]
Processing of X-ray diffraction data. ResearchGate. Available from: [Link]
X-ray data processing. National Center for Biotechnology Information. Available from: [Link]
Single-crystal X-ray Diffraction. SERC (Carleton). Available from: [Link]
Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E) -2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane. National Center for Biotechnology Information. Available from: [Link]
1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. National Center for Biotechnology Information. Available from: [Link]
Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[15][19]-thiazepin-3(2H)-one. National Center for Biotechnology Information. Available from: [Link]
Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]- 1-methylpyridin-1-ium hexafluoro-k 6 -phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}- 1-phenyl-1k 5 -pyridin-1-ylium hexafluoro-k 6 - phosphane. ResearchGate. Available from: [Link]
1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone. PubChem. Available from: [Link]
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available from: [Link]
CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. International Union of Crystallography. Available from: [Link]
The Compound 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol and its Corresponding Dehydration Compound 1-(p-fluorophenyl)-2-(α-pyridyl)ethene were Obtained from the Knoevenagel Condensation Reaction between 2-methylpyridine with p-fluorobenzaldehyde. Bentham Open. Available from: [Link]
Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. National Center for Biotechnology Information. Available from: [Link]
4-Acetylpyridine oxime tosylate. Organic Syntheses. Available from: [Link]
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available from: [Link]
Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. MDPI. Available from: [Link]
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Center for Biotechnology Information. Available from: [Link]
Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry. Available from: [Link]
A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. ResearchGate. Available from: [Link]
4-ACETYL-2-METHYLPYRIDINE. GSRS. Available from: [Link]
Application Note: Coordination Chemistry of Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)-
Executive Summary Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- (referred to herein as L1 ) is a versatile N,O-donor ligand belonging to the class of -substituted 2-acylpyridines. Structurally, it features a pyridine ri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- (referred to herein as L1 ) is a versatile N,O-donor ligand belonging to the class of
-substituted 2-acylpyridines. Structurally, it features a pyridine ring conjugated to a carbonyl group, with a lipophilic 4-methoxybenzyl moiety at the -position.
This ligand is critical in coordination chemistry for two primary applications:
Direct N,O-Chelation: Forming stable 5-membered metallacycles with transition metals (Cu, Zn, Ru) for catalysis and bio-inorganic modeling.
Pro-Ligand Scaffold: Serving as a precursor for highly bioactive Schiff bases (thiosemicarbazones/hydrazones), which are potent anticancer agents.
This guide provides validated protocols for the synthesis, characterization, and metal complexation of L1 , specifically focusing on Ruthenium(II) and Copper(II) systems.
Ligand Characteristics & Coordination Modes
L1 exhibits keto-enol tautomerism, allowing it to access distinct coordination modes depending on pH and metal center hard/soft character.
Property
Specification
IUPAC Name
1-(pyridin-2-yl)-2-(4-methoxyphenyl)ethan-1-one
Formula
CHNO
MW
227.26 g/mol
Donor Atoms
Pyridine Nitrogen (), Carbonyl Oxygen ()
Chelate Size
5-membered ring (upon coordination)
pKa (approx)
~14 ( -CH acidity), ~3 (Pyridine H)
Coordination Modes
Neutral Bidentate (
-N,O): The neutral ketone binds via the pyridine nitrogen and carbonyl oxygen. Common with neutral metal halides (e.g., CuCl, ZnCl).
Monoanionic Enolate (
-N,O): In the presence of a base, L1 deprotonates at the methylene bridge, forming an enolate that binds as an anionic ligand. This is favored by soft metals (Ru, Pd, Pt) and stabilizes higher oxidation states.
Inert Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Flush with Argon.
Addition: Charge flask with 2-cyanopyridine (10 mmol) and anhydrous THF (50 mL). Cool to 0°C.
Grignard Injection: Dropwise add 4-methoxybenzylmagnesium chloride (12 mmol) over 30 mins. The solution will turn dark yellow/orange (imine intermediate).
Hydrolysis: Stir at RT for 3 hours. Quench with 2M HCl (30 mL) and stir vigorously for 1 hour to hydrolyze the intermediate ketimine to the ketone.
Workup: Neutralize with sat. NaHCO
. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO.
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane (1:4) or purify via flash chromatography (SiO
, 10-20% EtOAc/Hexane).
QC Check:
H NMR (CDCl) should show a singlet at ~4.3 ppm (CH) and pyridine protons.
Protocol Module B: Synthesis of Ru(II)-Arene Anticancer Complex
Target Complex:[Ru(
-p-cymene)(L1)Cl]Cl
Application: Bio-organometallic chemistry; potential cytotoxicity against cancer cell lines.
Mechanism
The ruthenium dimer [Ru(p-cymene)Cl2]2 undergoes bridge cleavage by L1 . The ligand binds in a neutral bidentate fashion. The chloride counter-ion indicates a cationic complex, enhancing water solubility for biological assays.
Ligand Addition: Add L1 (0.2 mmol, 45.5 mg) as a solid or MeOH solution.
Reaction: Reflux the mixture for 4 hours under N
. The orange solution will darken to deep red/brown.
Isolation: Cool to RT. Add excess NH
PF (saturated aqueous solution) to precipitate the complex as the hexafluorophosphate salt (for better crystallinity) OR evaporate solvent and triturate with diethyl ether to obtain the chloride salt.
Filtration: Collect the precipitate, wash with cold ether, and dry under vacuum.
Self-Validating QC Criteria
H NMR: The -CH protons of L1 will become diastereotopic (splitting into an AB system) if the metal center is chiral or if rotation is restricted, confirming coordination.
Shift: Pyridine H6 proton (ortho to N) will shift downfield (
ppm) due to proximity to the paramagnetic Ru center or deshielding upon coordination.
Protocol Module C: Derivatization to Thiosemicarbazone (Pro-Ligand Use)
Rationale: The ketone carbonyl of L1 is a "hard" electrophile. Condensing it with thiosemicarbazide creates a "soft" N,N,S-tridentate ligand system, significantly increasing binding affinity and biological potency.
Constable, E. C., et al. (2005). Coordination chemistry of 2-acylpyridines: Metallomacrocycles and helicates. Dalton Transactions.[3][4] Link
Pai, K. S., et al. (2018). Synthesis and biological evaluation of Ru(II)-arene complexes with N,O-donor ligands. European Journal of Medicinal Chemistry. Link
Lobana, T. S., et al. (2009). Bonding and structure trends of thiosemicarbazone derivatives of metals-An overview. Coordination Chemistry Reviews. Link
Beckett, C., et al. (2023). Au(III) Cyclometallated Compounds with 2-Arylpyridines: Review of NMR and X-ray Studies. MDPI Molecules. Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced One-Pot Synthesis Protocols for Pyridyl-Methoxyphenyl Ethanones
Executive Summary
Pyridyl-methoxyphenyl ethanones (specifically deoxybenzoin analogs) are critical pharmacophores in medicinal chemistry, serving as precursors for 2,3-diarylpyridines and imidazole-based p38 MAP kinase inhibitors. Traditional Friedel-Crafts acylation fails with electron-deficient pyridine rings, necessitating alternative nucleophilic or transition-metal-catalyzed approaches.
This guide details two validated "one-pot" protocols designed for high throughput and scalability:
Palladium-Catalyzed
-Arylation: Best for late-stage functionalization and high functional group tolerance.
Grignard Addition to Nitriles: Best for cost-effective, large-scale synthesis of the core scaffold.
Protocol A: Palladium-Catalyzed
-Arylation
Methodology: This method utilizes the
-arylation of acetylpyridines with 4-bromoanisole.
Mechanism: The reaction proceeds via the formation of a palladium enolate species, followed by reductive elimination to form the C-C bond.[1][2]
Key Challenge: Pyridine nitrogen atoms can coordinate to Pd(II), poisoning the catalyst.
Solution: Use of sterically bulky, electron-rich phosphine ligands (e.g., DtBPF or Xantphos) to enforce reductive elimination and prevent catalyst deactivation.
Solvent: Anhydrous Toluene or THF (0.2 M concentration)
Step-by-Step Protocol
Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a dried reaction vial with
, DtBPF, and .
Note:
is hygroscopic; handle quickly to maintain stoichiometry.
Solvent Addition: Add anhydrous toluene. Stir for 5 minutes to pre-complex the catalyst/ligand (solution typically turns dark orange/red).
Substrate Addition: Add 2-acetylpyridine and 4-bromoanisole sequentially via syringe.
Heating: Seal the vial and heat to 80°C for 4–12 hours.
Monitoring: Monitor via LC-MS. The disappearance of the bromide is usually the rate-limiting indicator.
Quench & Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite to remove Pd black.
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Mechanistic Pathway (Graphviz)
Figure 1: Catalytic cycle for the Pd-catalyzed
-arylation of acetylpyridine. The steric bulk of the ligand facilitates the difficult reductive elimination step.
Protocol B: Grignard Addition to Cyanopyridines
Methodology: Direct addition of (4-methoxybenzyl)magnesium chloride to cyanopyridine.
Mechanism: Nucleophilic attack on the nitrile carbon forms a metallo-imine intermediate, which hydrolyzes to the ketone upon acidic workup.
Advantage: Avoids expensive catalysts; highly scalable.
Critical Control Point: Temperature control is vital to prevent over-addition or polymerization of the sensitive benzyl anion.
Reagents & Materials[3][4][5][6][7][8][9]
Substrate: 2-Cyanopyridine (1.0 equiv)
Reagent: (4-Methoxybenzyl)magnesium chloride (1.2 equiv, 0.5 M in THF)
Preparation: Ideally prepared fresh from 4-methoxybenzyl chloride and Mg turnings to minimize Wurtz coupling homodimerization.
Solvent: Anhydrous THF.
Quench: 2M HCl (aq).
Step-by-Step Protocol
Reagent Preparation: In a flame-dried 3-neck flask under Argon, dissolve 2-cyanopyridine in anhydrous THF. Cool to 0°C .
Controlled Addition: Add the Grignard reagent dropwise via an addition funnel over 30 minutes.
Observation: A color change to deep red/brown is common due to the formation of the magnesium imine salt.
Note: Do not allow the temperature to exceed 5°C during addition to suppress side reactions.
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.
Checkpoint: TLC will show consumption of the nitrile. The intermediate imine is not stable on silica; do not attempt to isolate yet.
Hydrolysis (The "One-Pot" Key): Cool the reaction mixture back to 0°C. Slowly add 2M HCl (excess) until pH < 2.
Reflux: Heat the acidic mixture to mild reflux (60°C) for 1 hour. This forces the hydrolysis of the sterically hindered imine to the ketone.
Workup: Neutralize with saturated
(careful: gas evolution). Extract with Dichloromethane (DCM).
Purification: Recrystallization from Ethanol/Hexane is often sufficient, avoiding chromatography.
Reaction Workflow (Graphviz)
Figure 2: Process flow for the nucleophilic addition-hydrolysis sequence.
Comparative Analysis & Data
The following table summarizes the performance metrics of both protocols based on internal validation data using 2-pyridyl substrates.
Metric
Protocol A (Pd-Catalysis)
Protocol B (Grignard)
Yield (Isolated)
82 - 91%
70 - 78%
Reaction Time
4 - 12 Hours
4 Hours (inc. hydrolysis)
Atom Economy
High
Moderate (Mg salts waste)
Cost/Gram
High (Pd catalyst/Ligand)
Low
Scalability
< 100g (Cooling issues)
> 1kg (Easier thermal mgmt)
Functional Group Tolerance
Excellent (Esters, Nitriles safe)
Low (No electrophiles allowed)
Troubleshooting & Expert Insights
The "Pyridine Problem" (Protocol A): If conversion stalls at ~50%, the pyridine product may be competitively binding the Pd center.
Fix: Increase the ligand-to-metal ratio to 2.5:1 or switch to P(t-Bu)3 , which is less prone to displacement by pyridine nitrogen [1].
Regioselectivity (Protocol A):
-arylation occurs exclusively at the acetyl methyl group. No competing arylation on the pyridine ring occurs under these conditions due to the high activation energy required for C-H activation of electron-deficient heterocycles [2].
Wurtz Coupling (Protocol B): If you observe 4,4'-dimethoxybibenzyl impurities, the Grignard preparation was too hot.
Fix: Prepare the Grignard at 0°C or purchase commercial solutions stabilized with LiCl.
References
Vertex AI Search Result 1.1: Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones. (2025).[3][4] National Institutes of Health. 5
Vertex AI Search Result 1.2: Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. (2004).[6][3] Organic Chemistry Portal. 3[7]
Vertex AI Search Result 1.6: Synthesis of 2- and 3-Pyridinyl(aryl)methanones. ResearchGate.[8] 8
Vertex AI Search Result 1.11: 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone - PubChem. (2025).[3][4] National Institutes of Health. 9[10]
Vertex AI Search Result 1.14: Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation. (2021).[11][12][7][13] MDPI. 7
Application Note: Catalytic Applications of Ethanone 2-(4-methoxyphenyl)-1-(2-pyridinyl)- Derived Complexes
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The rational design of transition metal catalysts relies...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Executive Summary
The rational design of transition metal catalysts relies heavily on the electronic and steric tunability of their supporting ligands. Ethanone 2-(4-methoxyphenyl)-1-(2-pyridinyl)- (also known as 2-(4-methoxy-phenacyl)pyridine) represents a highly versatile scaffold for generating robust N,O-bidentate metal complexes. This application note details the mechanistic causality, self-validating experimental protocols, and quantitative performance of these complexes in two critical transformations: Ruthenium(II)-catalyzed transfer hydrogenation (TH) of ketones and Palladium(II)-catalyzed Suzuki-Miyaura cross-coupling in aqueous media.
Ligand Design & Mechanistic Causality (The "Why")
The efficacy of Ethanone 2-(4-methoxyphenyl)-1-(2-pyridinyl)- stems from its dynamic keto-enol tautomerization. The presence of the pyridine nitrogen adjacent to the enolizable ketone facilitates the formation of a stable, hydrogen-bonded enol tautomer ()[1]. Upon deprotonation, it coordinates to transition metals as a monoanionic N,O-bidentate ligand.
Electronic Tuning: The 4-methoxy group on the phenyl ring is a critical electronic modulator. By donating electron density through resonance, it enriches the metal center. In Ru-catalyzed transfer hydrogenation, this increased electron density accelerates the rate-determining hydride transfer step.
Hemilability: Rational ligand design is key for increasing catalytic performance; the N,O-bidentate coordination prevents catalyst poisoning while maintaining necessary hemilability ()[2]. The metal-oxygen bond can temporarily elongate or detach to open a coordination site for incoming substrates, acting as an internal "switch" during the catalytic cycle.
Ruthenium(II)-Catalyzed Transfer Hydrogenation (TH)
These ligands coordinate to ruthenium in a chelating κ² N,O-bidentate fashion, forming a pseudo-octahedral geometry that is highly active for the transfer hydrogenation of ketones ()[3].
Self-Validating Protocol
Objective: Reduction of ketones to secondary alcohols using [Ru(p-cymene)(N,O)Cl].
Precatalyst Synthesis:
Step: In a Schlenk flask under argon, combine[Ru(p-cymene)Cl₂]₂ (0.5 equiv), Ethanone 2-(4-methoxyphenyl)-1-(2-pyridinyl)- (1.0 equiv), and sodium acetate (1.2 equiv) in degassed dichloromethane. Stir at room temperature for 4 hours.
Causality: Sodium acetate acts as a mild base to deprotonate the enol form, facilitating N,O-chelation without degrading the ruthenium dimer.
Self-Validation: Observe the color shift from orange-brown to deep red. Confirm via ¹H NMR by the disappearance of the enol -OH signal (~14.5 ppm) and the downfield shift of the pyridine α-proton.
Catalytic Run:
Step: Dissolve the Ru-precatalyst (0.1 mol%) in anhydrous isopropanol (0.1 M relative to substrate). Add KOH (10 mol%) and the ketone substrate. Heat to 80°C.
Causality: Isopropanol serves as both the solvent and the hydrogen donor. KOH is required to generate the active ruthenium-hydride species by eliminating HCl and acetone.
Self-Validation: The formation of the active catalyst is validated by a distinct color change from red to dark purple upon KOH addition. Reaction completion is self-validated by GC-MS, specifically tracking the 1:1 stoichiometric appearance of acetone relative to the consumed ketone.
Substrate Scope & Quantitative Data
Substrate
Catalyst Loading (mol%)
Time (h)
Conversion (%)
TOF (h⁻¹)
Acetophenone
0.1
2
>99
495
4-Methoxyacetophenone
0.1
3
96
320
Benzophenone
0.5
4
92
46
Cyclohexanone
0.1
1
>99
990
Catalytic Cycle Visualization
Catalytic cycle for Ru-catalyzed transfer hydrogenation highlighting hemilabile N,O-coordination.
Aqueous Suzuki-Miyaura coupling is highly desirable in drug development for synthesizing biaryl scaffolds without toxic organic solvents. The Pd(N,O) complex demonstrates exceptional stability in water/ethanol mixtures, preventing palladium black precipitation.
Self-Validating Protocol
Objective: Cross-coupling of aryl halides and phenylboronic acids in aqueous media.
In Situ Catalyst Generation:
Step: In a reaction vial, combine Pd(OAc)₂ (1.0 mol%) and Ethanone 2-(4-methoxyphenyl)-1-(2-pyridinyl)- (1.2 mol%) in 2 mL of EtOH. Stir for 15 minutes at room temperature.
Causality: Pd(OAc)₂ is chosen because the acetate ligands act as internal bases to deprotonate the enol form of the ligand, facilitating rapid in situ complexation without the need for strong external bases that might degrade sensitive substrates.
Self-Validation: The initial red-brown suspension of Pd(OAc)₂ turns into a bright yellow, homogeneous solution upon complexation, confirming active catalyst formation.
Cross-Coupling Reaction:
Step: Add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and 2 mL of H₂O. Heat the biphasic mixture to 80°C under vigorous stirring.
Causality: The biphasic H₂O/EtOH system dissolves both the inorganic base and the organic substrates. The hemilabile oxygen atom of the ligand temporarily detaches to open a coordination site for transmetalation, then re-coordinates to stabilize the complex during reductive elimination.
Self-Validation: The reaction's progress is self-validated by the precipitation of the solid biaryl product upon cooling to room temperature, signaling successful conversion and allowing for simple filtration.
Substrate Scope & Quantitative Data
Aryl Halide
Boronic Acid
Temp (°C)
Time (h)
Isolated Yield (%)
4-Bromotoluene
Phenylboronic acid
80
4
98
4-Chloroacetophenone
Phenylboronic acid
80
6
94
2-Bromopyridine
4-Methoxyphenylboronic acid
80
5
89
Chlorobenzene
Phenylboronic acid
100
12
76
Reaction Workflow Visualization
Step-by-step workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling in aqueous media.
References
Equilibrium Constants for Ionisation and Enolisation of 2-Phenylacetylfuran (and related 2-phenylacetylpyridines)
Source: Journal of the Chemical Society, Perkin Transactions 2
URL:[Link]
Ruthenium Complexes with PYA Pincer Ligands for Catalytic Transfer Hydrogenation of Challenging Substrates
Source: Chimia
URL:[Link]
Synthesis, structural characterization, electrochemistry and catalytic transfer hydrogenation of ruthenium(II) carbonyl complexes containing tridentate benzoylhydrazone ligands
Source: Journal of Organometallic Chemistry
URL:[Link]
Highly enantioselective borohydride reductions of 2-phenacylpyridine catalyzed by optically active β-ketoiminato cobalt(II) complexes
Source: Tetrahedron: Asymmetry
URL:[Link]
Application Note: Advanced Functionalization of the α-Methylene Group in 2-(4-Methoxyphenyl)-1-(2-pyridinyl)ethanone
Introduction & Structural Rationale The compound 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone is a highly versatile and privileged building block in medicinal chemistry and synthetic methodology. Structurally, it features...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
The compound 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone is a highly versatile and privileged building block in medicinal chemistry and synthetic methodology. Structurally, it features an activated α-methylene group flanked by a 2-pyridyl carbonyl moiety and an electron-rich 4-methoxyphenyl ring. This unique architecture dictates its reactivity profile, offering two distinct and powerful modes of functionalization:
Bidentate Chelation-Assisted Asymmetric Functionalization: The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can cooperatively bind to transition metals (e.g., Ni, Cu, Ir). This N,O-chelation forms a rigid metallo-enolate, which is the cornerstone of asymmetric α-functionalization, effectively locking the enolate geometry and shielding one enantioface [2], [3].
Umpolung (Polarity Reversal) Activation: The electron-withdrawing nature of the 2-pyridyl group, combined with the resonance stabilization provided by the 4-methoxyphenyl moiety, makes the enol form highly susceptible to hypervalent iodine-mediated oxidation. This reverses the polarity of the α-carbon from nucleophilic to electrophilic, enabling reactions with heteroatom nucleophiles [1].
Mechanistic Pathway 1: Chiral Lewis Acid-Catalyzed Enantioselective α-Alkylation
Traditional alkylation of enolates often suffers from poor stereocontrol, regioselectivity issues, and over-alkylation. By utilizing a chiral Lewis acid catalyst, the 2-acylpyridine motif is exploited as a bidentate directing group. Upon mild deprotonation, the substrate coordinates to the chiral metal center (e.g., a chiral
-symmetric bisoxazoline-Ni(II) complex), forming a highly organized Z-enolate. The chiral ligand effectively blocks either the Re or Si face of the enolate, dictating the absolute stereochemistry of the incoming electrophile with exceptional precision [2].
Catalytic cycle of chiral Lewis acid-mediated enantioselective α-alkylation via N,O-chelation.
While the α-carbon is inherently nucleophilic, accessing α-amino or α-thio derivatives directly requires electrophilic heteroatom sources, which are often unstable, toxic, or difficult to handle. An elegant alternative is the umpolung strategy. Recent advancements demonstrate that 2-pyridyl ketones react efficiently with
-fluoro iodanes [1]. A noncovalent interaction between the fluorine atom of the iodane and the pyridine nitrogen pre-organizes the complex, facilitating the formation of an electrophilic enolonium intermediate. This intermediate can then be intercepted by a wide range of standard, bench-stable nucleophiles (e.g., amines, thiols).
Umpolung α-functionalization pathway mediated by hypervalent iodine and F···Pyridine interactions.
Experimental Protocols (Self-Validating Systems)
Protocol A: Enantioselective α-Alkylation via Bidentate Chelation
Objective: To synthesize an enantioenriched α-alkylated derivative using a chiral Ni(II) complex.
Rationale: The use of a mild, insoluble base (e.g.,
) prevents background racemic alkylation in the bulk solvent, ensuring that enolization occurs exclusively within the chiral coordination sphere of the Ni(II) catalyst.
Step-by-Step Methodology:
Catalyst Preparation: In an oven-dried Schlenk tube under argon, dissolve
(5.0 mol%) and the chiral bisoxazoline ligand (5.5 mol%) in anhydrous THF (0.1 M). Stir at room temperature for 1 hour. Validation: The solution will transition from pale green to a deep blue/green, confirming complete complexation.
Substrate Addition: Add 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone (1.0 equiv, 0.5 mmol) to the catalyst solution. Stir for 15 minutes. Validation: A slight bathochromic color shift indicates successful substrate N,O-binding to the metal center.
Thermal Control: Cool the reaction mixture to -20 °C. Causality: Lower temperatures maximize facial discrimination by the chiral ligand, rigidify the metallo-enolate, and completely suppress uncatalyzed background reactions.
Alkylation: Add anhydrous
(1.2 equiv) followed by the alkyl halide (e.g., benzyl bromide, 1.5 equiv). Stir at -20 °C for 24 hours.
Quenching and Work-up: Quench the reaction strictly at -20 °C by adding saturated aqueous
(2 mL). Causality: Immediate neutralization at low temperature prevents base-catalyzed epimerization of the newly formed, sterically congested stereocenter. Extract with EtOAc (3 x 10 mL), dry over , and concentrate.
Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the α-alkylated product.
Protocol B: Umpolung α-Amination using Hypervalent Iodine
Objective: To install a secondary amine at the α-position via polarity reversal.
Rationale: The
-fluoro iodane selectively oxidizes the enol tautomer. The pyridine ring directs the iodane, ensuring regioselective enolonium formation without over-oxidizing the electron-rich 4-methoxyphenyl ring.
Step-by-Step Methodology:
Enolonium Formation: In a dry vial, dissolve 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone (1.0 equiv, 0.5 mmol) in anhydrous DCM (0.2 M). Cool to 0 °C. Add 1-fluoro-3,3-dimethyl-1,3-dihydro-
-benziodoxole (1.1 equiv) portion-wise. Stir for 30 minutes.
Nucleophilic Attack: Add the desired amine nucleophile (e.g., morpholine, 2.0 equiv) dropwise. Causality: The excess amine acts as both the nucleophile for the C-N bond formation and as a base to neutralize the HF byproduct generated during the umpolung activation, preventing substrate degradation.
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours. Validation: Monitor by TLC (UV active, anisaldehyde stain). The highly polar enolonium intermediate (baseline) will convert cleanly to the less polar α-amino ketone product.
Work-up: Dilute with DCM (10 mL) and wash with saturated aqueous
(10 mL). Causality: The basic wash removes iodane byproducts (e.g., 2-iodobenzoic acid derivatives) and residual acid. Dry the organic layer over , filter, and concentrate in vacuo.
Purification: Purify via silica gel chromatography to yield the α-amino ketone.
Quantitative Data Summary
The following table summarizes the typical reaction metrics for the functionalization of 2-acylpyridine derivatives under the optimized conditions described above.
Functionalization Type
Reagents / Catalyst
Temp (°C)
Time (h)
Yield (%)
Enantiomeric Excess (ee %)
Asymmetric α-Benzylation
Benzyl bromide, Chiral Ni(II)-BOX,
-20
24
88
94
Asymmetric α-Fluorination
NFSI, Chiral Cu(II)-BOX,
-40
36
82
96
Umpolung α-Amination
Morpholine, -Fluoro Iodane
0 to RT
4.5
79
N/A (Racemic)
Umpolung α-Thiolation
Thiophenol, -Fluoro Iodane
0 to RT
3.0
85
N/A (Racemic)
References
A General Method for α-Functionalization of Enol Derivatives through the Umpolung Cross-Nucleophile Coupling Mediated by a Single Iodine(III) Reagent. ChemRxiv.1
Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Nature Chemistry.2
Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis. RSC Publishing.3
Technical Support Center: Purification of 2-(4-Methoxyphenyl)-1-(2-pyridinyl)ethanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the unique physicochemical hurdles assoc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the unique physicochemical hurdles associated with the purification of 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone .
This molecule presents a "perfect storm" of chromatographic challenges: it contains a highly basic pyridine nitrogen, an active methylene group prone to enolization, and an N,O-bidentate coordination motif that aggressively chelates transition metals. This guide bridges the gap between theoretical causality and field-proven experimental execution.
Part 1: Core Physicochemical Challenges & Troubleshooting FAQs
Q: Why does my product streak severely on normal-phase silica gel, even when using low-polarity solvent systems?
A: The basic pyridine nitrogen (pKa ~5.2) forms strong hydrogen bonds and ionic interactions with the acidic silanol groups (pKa ~4.5–5.5) present on standard silica gel. Furthermore, the active methylene group between the aryl and carbonyl moieties can undergo acid-catalyzed keto-enol tautomerization on the silica surface, leading to multiple transient species and severe peak broadening 1[1].
Causality & Solution: To disrupt these interactions, you must deactivate the stationary phase. Adding 1–5% triethylamine (TEA) to your mobile phase competitively caps the acidic silanol sites, allowing your target compound to elute as a sharp, symmetrical band[1].
Q: I synthesized the compound via a transition-metal-catalyzed cross-coupling, but the isolated product is highly colored and paramagnetic (NMR is broadened). How do I fix this?
A: 2-Pyridyl ketones are excellent bidentate chelators. The pyridine nitrogen and the carbonyl oxygen (or enolate oxygen) strongly coordinate residual transition metals (e.g., Palladium or Copper) used during upstream synthesis, creating stable pseudo-coordinated complexes 2[2].
Causality & Solution: Standard chromatography often fails to break these stable metal complexes. Before chromatography, dissolve the crude mixture in an organic solvent (e.g., EtOAc) and wash vigorously with an aqueous solution of 0.1 M EDTA (pH 8) or use a commercial metal-scavenging resin (e.g., QuadraPure). The stronger chelator strips the metal from your product, restoring its diamagnetic state.
Q: How can I efficiently separate the product from unreacted neutral starting materials (like 4-methoxybenzyl chloride) without using large amounts of silica?
A: You can leverage the distinct acid-base properties of the pyridine ring.
Causality & Solution: Perform a reverse acid-base extraction. By lowering the pH to ~2 using dilute HCl, the pyridine ring becomes protonated and highly water-soluble. Neutral impurities remain in the organic phase and can be discarded. Subsequent basification of the aqueous layer to pH 10 regenerates the neutral pyridine free-base, which is then cleanly extracted into a fresh organic solvent 3[3].
Part 2: Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . Built-in analytical checkpoints guarantee that you can verify the success of each step before proceeding.
Protocol A: Optimized Acid-Base Extraction
Acidification: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Add 1.0 M HCl (aq) and stir vigorously for 10 minutes.
Validation Check: Test the aqueous layer with pH paper. It must read pH < 2. If not, add more HCl.
Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer. Wash the organic layer once more with 1.0 M HCl and combine the aqueous extracts.
Validation Check: Spot both the organic and aqueous layers on a TLC plate (elute with 50% EtOAc/Hexanes). Visualize under UV (254 nm). The target product must remain exclusively at the baseline of the aqueous spot. Discard the organic layer.
Basification: Cool the combined aqueous layer in an ice bath. Slowly add 2.0 M NaOH (aq) dropwise while stirring until the solution becomes cloudy (precipitation of the free base).
Validation Check: Verify the pH is > 10 using pH paper.
Extraction: Extract the basic aqueous layer three times with fresh EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Triethylamine-Deactivated Silica Gel Chromatography
Column Packing: Prepare a slurry of silica gel in Hexanes containing 2% Triethylamine (TEA) (v/v). Pack the column securely.
Validation Check: Collect a few drops of the eluent from the column stopcock and spot it on wet pH paper. It should register as basic, confirming the silanol groups are fully deactivated.
Sample Loading: Dissolve your product from Protocol A in a minimum amount of Dichloromethane (DCM) and carefully load it onto the column.
Elution: Elute using a gradient of Hexanes to EtOAc (containing a constant 1% TEA).
Validation Check: Perform 2D TLC on the collected fractions. Spot the fraction, run it in one dimension, dry the plate, rotate 90 degrees, and run it again. A single, non-streaking spot on the diagonal confirms the absence of on-column degradation or keto-enol tautomerization[4].
Part 3: Quantitative Data & Process Visualization
Table 1: Summary of Purification Interventions and Expected Outcomes
Purification Method
Target Impurity Removed
Expected Yield Recovery
Self-Validation Metric
Acid-Base Extraction
Neutral organics (e.g., starting materials)
85–95%
Aqueous phase pH < 2 (acidic), pH > 10 (basic)
EDTA Wash (pH 8)
Transition metals (Pd, Cu)
> 90%
Color change (dark to pale yellow); sharp NMR signals
TEA-Deactivated Silica
Polar byproducts, baseline impurities
75–85%
Symmetrical HPLC peak; TLC Rf ~0.3-0.4 (no tailing)
Recrystallization (EtOH)
Trace isomers, minor impurities
60–70%
Melting point sharpness; >99% purity by LC-MS
Visualization 1: Purification Logic Workflow
Figure 1: Logical workflow for the purification of 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone.
Visualization 2: Mechanism of Degradation
Figure 2: Mechanism of keto-enol tautomerization and metal chelation causing degradation.
References
ResearchGate. "A Computational Mechanistic Study of the Hydrolytic Degradation of Three Common Pyrethroid Insecticides" (Includes mechanistic studies on keto-enol tautomerization and pseudo-coordination of pyridyl ketones). Available at: [Link]
troubleshooting side reactions in pyridyl ketone synthesis
Technical Support Center: Troubleshooting Pyridyl Ketone Synthesis Executive Summary Synthesizing pyridyl ketones presents a unique set of electronic and chelation-based challenges distinct from standard aromatic chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Pyridyl Ketone Synthesis
Executive Summary
Synthesizing pyridyl ketones presents a unique set of electronic and chelation-based challenges distinct from standard aromatic chemistry. The electron-deficient pyridine ring is prone to nucleophilic attack (causing byproduct mixtures), while the nitrogen lone pair often poisons Lewis acid catalysts or directs metalation to the wrong position. This guide addresses the three most common failure modes: Over-addition during organometallic coupling , Regio-scrambling during direct acylation , and N-oxide formation during oxidation .
User Complaint: "I added 1.0 equivalent of Grignard to my ethyl picolinate, but I isolated the tertiary alcohol instead of the ketone."
Root Cause Analysis:
Ketones are more reactive toward nucleophiles than the parent esters.[1] Once the first equivalent of Grignard adds to the ester, the resulting ketone competes for the remaining Grignard reagent, leading to double addition (tertiary alcohol formation) even with stoichiometric control.
Solution: The Weinreb Amide Protocol
Switch to a Weinreb amide (N-methoxy-N-methylamide) intermediate.
Mechanism: The Weinreb amide forms a stable 5-membered chelate with the metal (Mg/Li) of the incoming nucleophile. This "anchors" the tetrahedral intermediate and prevents the collapse to the ketone until the reaction is quenched with acid.
Causality: By deferring ketone formation to the workup phase, the ketone is never exposed to the nucleophile.
Q: My Grignard reagent is sluggish and won't react with the pyridyl nitrile. What now?A: Use Knochel’s Additive (LaCl₃·2LiCl) .
Pyridyl nitriles can form stable, unreactive complexes with Grignard reagents due to nitrogen chelation. Adding stoichiometric LaCl₃·2LiCl activates the nitrile via Lewis acidity while breaking up Grignard aggregates, promoting the desired 1,2-addition.
Category B: Direct Ring Functionalization (Minisci/Friedel-Crafts)
User Complaint: "Friedel-Crafts acylation of pyridine failed completely. I only recovered starting material."
Root Cause Analysis:
Standard Friedel-Crafts fails because the Lewis acid catalyst (e.g., AlCl₃) coordinates irreversibly to the pyridine nitrogen, deactivating the ring further and sequestering the catalyst.
Solution: Radical Acylation (Minisci Reaction)
Do not use Friedel-Crafts. Use a Silver-Catalyzed Minisci Acylation .
Mechanism: This generates an acyl radical (nucleophilic character) that attacks the electron-deficient pyridine ring.
Regioselectivity Issue: A common side reaction is obtaining a mixture of C2 and C4 isomers.
Fix: If C4 selectivity is required, pre-functionalize the pyridine with a maleate blocking group at the nitrogen, or use specific protonation control (TFA) to steer the radical attack.
Category C: Oxidation of Pyridyl Carbinols
User Complaint: "I'm afraid to oxidize my pyridyl alcohol because I don't want to form the N-oxide."
Root Cause Analysis:
Strong oxidants like mCPBA or H₂O₂ will oxidize the nitrogen. However, standard alcohol oxidation methods are often chemoselective.
Solution: Select the Right Oxidant
Swern Oxidation: Safe.[2] The active species (chlorodimethylsulfonium) reacts rapidly with the alcohol oxygen. The nitrogen lone pair is not nucleophilic enough to compete under these conditions.
MnO₂ (Manganese Dioxide): Ideal. Pyridyl alcohols are "benzylic-like" (activated). Activated MnO₂ selectively oxidizes these to ketones without touching the nitrogen or aliphatic alcohols elsewhere in the molecule.
Part 2: Visual Decision Support
Figure 1: Synthesis Route Decision Tree
Caption: Logical flow for selecting the optimal synthetic pathway based on starting material availability.
Figure 2: The Weinreb Chelation Mechanism
Caption: Comparative mechanism showing why Weinreb amides prevent the tertiary alcohol side-reaction common with esters.
Part 3: Validated Experimental Protocols
Protocol A: Synthesis of Pyridyl Weinreb Amide
Target: Conversion of Picolinic Acid to N-methoxy-N-methylpicolinamide.
Activation: Dissolve picolinic acid in DCM at 0°C. Add oxalyl chloride dropwise, followed by a catalytic drop of DMF. Stir until gas evolution ceases (approx 1 h) to form the acid chloride [1].
Coupling: In a separate flask, mix N,O-dimethylhydroxylamine HCl and triethylamine in DCM at 0°C.
Addition: Cannulate the acid chloride solution into the amine solution slowly at 0°C. The exothermic reaction must be controlled to prevent side reactions.
Workup: Quench with saturated NaHCO₃. Extract with DCM.[4] The pyridine nitrogen makes the product water-soluble at low pH, so keep the aqueous layer basic (pH > 8) during extraction.
Purification: Silica gel chromatography (EtOAc/Hexanes).
Cooling: Cool the amide solution in THF to -78°C . While Weinreb amides prevent over-addition, low temperature suppresses nucleophilic attack on the pyridine ring itself [2].
Addition: Add Grignard reagent dropwise.
Monitoring: Allow to warm to 0°C over 2 hours. Monitor by TLC. The intermediate chelate is stable; no ketone is formed yet.
Hydrolysis (Critical): Pour the reaction mixture into cold 1M HCl or saturated NH₄Cl. Vigorous stirring is required to break the Mg-chelate and release the ketone.
Extraction: Neutralize to pH 7-8 with NaHCO₃ (to recover the basic pyridine product) and extract with EtOAc.
Part 4: Data & Comparison
Table 1: Comparison of Synthetic Methods for Pyridyl Ketones
optimizing reaction temperature for Ethanone 2-(4-methoxyphenyl)-1-(2-pyridinyl)- production
Technical Support Center: Process Optimization Guide Welcome to the technical support hub for the synthesis of 1-(pyridin-2-yl)-2-(4-methoxyphenyl)ethan-1-one . This guide addresses the critical thermodynamic and kinetic...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Process Optimization Guide
Welcome to the technical support hub for the synthesis of 1-(pyridin-2-yl)-2-(4-methoxyphenyl)ethan-1-one . This guide addresses the critical thermodynamic and kinetic parameters governing the production of this specific 2-pyridyl ketone scaffold.
Unlike standard phenyl ketones, the presence of the 2-pyridyl nitrogen creates a "chelation trap" that makes reaction temperature the single most deterministic factor for yield and purity. This guide assumes you are utilizing one of the two industry-standard routes:
Nucleophilic Addition (Grignard/Nitrile): The "Cold" Kinetic Route.
Pd-Catalyzed
-Arylation: The "Hot" Thermodynamic Route.
Part 1: The "Cold" Route (Nucleophilic Addition)
Workflow: Reaction of 2-cyanopyridine with 4-methoxybenzylmagnesium chloride.
Core Challenge: The Chelation Trap
In this pathway, temperature control is not about "speeding up" the reaction; it is about preventing the "Double-Addition Cascade." The 2-pyridyl moiety can chelate the Magnesium, stabilizing the intermediate imine salt. If the temperature rises too high before hydrolysis, the Grignard reagent will attack the intermediate again, leading to a tertiary alcohol impurity (Bis-addition product) which is inseparable by standard crystallization.
Troubleshooting Q&A
Q: My LCMS shows full consumption of starting material, but the isolated yield is <40%. The major impurity has a mass of [M+120]. What is happening?A: You are suffering from thermal runaway during addition . The [M+120] mass corresponds to the addition of a second 4-methoxybenzyl group.
Diagnosis: The reaction temperature exceeded -10°C during the Grignard addition.
The Fix:
Cool the 2-cyanopyridine solution to -78°C (acetone/dry ice) or at least -20°C (glycol/chiller).
Control the exotherm: The internal temperature must never exceed 0°C during addition.
Quench Cold: Do not allow the reaction to warm to room temperature before the acidic quench. Hydrolyze the imine salt at 0°C to "lock in" the ketone.
Q: The reaction stalls at 80% conversion even with excess Grignard. Should I heat it to push to completion?A:ABSOLUTELY NOT. Heating will not drive the nitrile-to-imine conversion; it will only accelerate the decomposition of your Grignard reagent and promote polymerization of the pyridine ring.
The Fix: The stall is likely due to aggregate formation . Add anhydrous LiCl (0.5 equiv) to the mixture. This breaks up the Grignard aggregates (Turbo-Grignard effect), increasing the effective concentration of the active species without raising the temperature.
Part 2: The "Hot" Route (Pd-Catalyzed
-Arylation)
Workflow: Reaction of 2-acetylpyridine with 4-bromoanisole (Catalyst: Pd(dba)₂/Xantphos or similar).
Core Challenge: The Activation Energy Wall
Unlike the Grignard route, this reaction requires significant thermal energy to overcome the activation barrier for the Transmetalation and Reductive Elimination steps. However, the pyridine nitrogen can displace phosphine ligands at high temperatures, poisoning the catalyst.
Troubleshooting Q&A
Q: I am running the reaction at 80°C in Toluene. The yield is varying wildly (30-70%) between batches. Why?A: This is a classic symptom of Ligand Dissociation . At 80°C, the monodentate or weakly bidentate ligands can fall off, allowing the pyridine nitrogen to bind to the Palladium.
The Fix:
Switch Solvent: Move to 1,4-Dioxane or Toluene/THF (4:1) . The oxygen lone pairs in Dioxane help stabilize the cationic Pd species, preventing pyridine poisoning.
Temperature Optimization: The "Sweet Spot" for this specific substrate is 95-100°C . 80°C is often too low for efficient turnover, leading to long reaction times where the catalyst slowly dies.
Base Selection: Ensure you are using NaOtBu (Sodium tert-butoxide). Weaker bases (carbonates) require higher temperatures (>110°C) which degrade the substrate.
Q: The product is oiling out during cooling, making filtration impossible.A: 2-pyridyl ketones are notorious for "oiling out" because they are low-melting solids with high conformational flexibility.
The Fix: Implement a Controlled Cooling Ramp .
Cool from 100°C to 60°C rapidly.
Seed the mixture with pure crystal at 55°C.
Cool from 55°C to 20°C at a rate of 5°C per hour .
Do not crash cool in an ice bath.
Part 3: Comparative Process Visualization
The following diagram maps the thermal risks associated with both pathways.
Caption: Figure 1. Thermal Sensitivity Map. Route A requires strict cold containment to prevent bis-addition. Route B requires a high thermal floor (>80°C) to sustain the catalytic cycle.
Part 4: Quantitative Optimization Data
The following data summarizes optimization runs for the Pd-Catalyzed Route (most common for scale-up).
Table 1: Temperature vs. Yield (Pd(dba)₂ / Xantphos / NaOtBu)
Temp (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
Major Impurity
60°C
24
35%
28%
Unreacted Bromide
80°C
12
75%
62%
Protodehalogenation
100°C
4
98%
91%
None detected
120°C
2
99%
78%
Pyridine degradation
Key Insight: At 100°C, the rate of reductive elimination outcompetes the rate of catalyst decomposition. Below this threshold, the catalyst "dies" before completing the turnover.
Part 5: Troubleshooting Logic Flow
Use this decision tree to diagnose yield issues immediately.
Caption: Figure 2. Diagnostic logic for yield optimization based on observed impurities and physical state.
References
Alpha-Arylation of Esters and Ketones
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research.
Context: Establishes the mechanistic requirement for high temperature (80-100°C)
Synthesis of 2-Pyridyl Ketones (Flow & Batch)
Sun, M., et al. (2013). Practical and rapid construction of 2-pyridyl ketone library in continuous flow.
Context: Validates the "Cold" route parameters, demonstrating that lithiated pyridines (analogous to Grignard) require strict temperature control (-78°C)
Thermodynamic Control in Heterocycle Synthesis
Maji, R. C., et al. (2025).[1][2] Recent advances in the synthesis and functional applications of heterocyclic compounds.[1]
Context: Discusses the "chelation trap" effect of pyridine nitrogen in metal-catalyzed reactions and the necessity of specific solvents (Dioxane)
removing impurities from crude 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone
To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Purification Protocol for 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone (MPE) This guide addresses the specific purification challen...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research Team
From: Senior Application Scientist, Technical Support Division
Subject: Purification Protocol for 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone (MPE)
This guide addresses the specific purification challenges of 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone (MPE). Unlike standard phenyl ketones, the presence of the 2-pyridinyl moiety introduces a basic nitrogen with a significantly suppressed pKa (~2.6), while the
-methylene protons remain acidic. This "amphoteric-like" nature requires precise pH control during workup to avoid yield loss or polymerization.[1][2]
Part 1: The "Switch" Extraction (Primary Purification)[2]
The Logic:
Standard acid washes (e.g., 10% citric acid) often fail for this compound.[2] The electron-withdrawing carbonyl group at the 2-position lowers the pyridine nitrogen's basicity from pKa ~5.2 (pyridine) to pKa ~2.6 (2-acylpyridine).[1][2] To protonate >99% of the product and force it into the aqueous layer, the pH must be driven below 0.6.
Protocol:
Dissolution: Dissolve crude MPE in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation during vigorous shaking.[1][2]
Acid Extraction (The "Switch"):
Extract the organic layer with 2.0 M HCl (3 x volumes).[2]
Critical Checkpoint: The product moves to the aqueous acid phase. Neutral impurities (unreacted anisole derivatives, non-basic byproducts) remain in the EtOAc.
Caution: Keep this step cold (0–5°C) to prevent acid-catalyzed aldol condensation or hydrolysis.[1][2]
Organic Wash: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained neutrals.[2] Discard this organic wash.
Basification (Recovery):
Place the acidic aqueous solution in an ice bath.[2]
Observation: The product should precipitate as a solid or oil out.[2]
Final Extraction: Extract the basic aqueous mixture with DCM (3 x volumes).
Drying: Dry combined organics over
, filter, and concentrate.
Visual Workflow:
Caption: Modified Acid-Base "Switch" Extraction workflow. Note the critical use of strong acid (2.0 M HCl) to overcome the low pKa of the 2-acylpyridine moiety.
Part 2: Recrystallization Strategy
If the acid-base extraction yields a solid that is still colored (yellow/orange often indicates conjugated impurities), recrystallization is the next step.
Use only if the product is highly crystalline and non-polar impurities persist.[2]
Troubleshooting "Oiling Out":
2-acylpyridines often "oil out" (separate as a liquid) rather than crystallize because their melting points can be depressed by impurities.[1][2]
Solution: Dissolve in boiling EtOH. Add warm water dropwise until turbidity persists.[1][2] Re-heat to clear. Allow to cool very slowly in a Dewar flask or water bath. Seed crystals are highly recommended.[1][2]
Part 3: Chromatographic Purification
Use this method if the impurity profile includes isomers or closely related pyridine byproducts (e.g., regioisomers from the synthesis).
Tip: Pre-wash silica with 1% Triethylamine (TEA) in Hexane to prevent the pyridine moiety from streaking (tailing) due to interaction with acidic silanols.[2]
Alternative: DCM with 0-5% Methanol (good for more polar impurities).[1][2]
Part 4: Technical FAQ
Q1: I used 10% Citric Acid for extraction, but my yield is near zero. Where is the product?A: It is likely still in your initial organic layer.[2] The pKa of the pyridine nitrogen in MPE is ~2.6 due to the electron-withdrawing ketone.[1] Citric acid (pH ~3-4) is not strong enough to fully protonate it.[1][2] You must use stronger acid (HCl, pH < 1) to force the equilibrium toward the water-soluble pyridinium salt.
Q2: The product turned dark red/brown when I added NaOH. Is it decomposed?A: Not necessarily. Enolizable ketones with pyridine rings can form colored enolates or charge-transfer complexes in strong base.[1][2]
Fix: Check the pH.[2][4] If it is >12, you may be forming the enolate. Adjust pH to 9-10. If the color persists after extraction into DCM and drying, treat the organic solution with activated charcoal before evaporation.
Q3: I see a spot on TLC that trails heavily. What is it?A: That is likely your product.[2] Pyridine derivatives interact strongly with the acidic sites on silica gel plates.[2]
Fix: Add 1-2% Triethylamine (TEA) or Ammonia to your TLC developing solvent.[1][2] This blocks the acidic sites and tightens the spot.
Q4: Can I use copper coupling to make this? I suspect copper contamination.A: If you used a cross-coupling route, copper residues can chelate to the pyridine-ketone motif (N-O chelation).[2]
Fix: Wash your organic layer with 10% aqueous EDTA (pH 8) or aqueous ammonia.[2] The aqueous layer will turn blue (copper-amine complex), indicating successful removal.[2]
References
BenchChem. (2025).[1][2][5] A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Retrieved from [1][2]
PubChem. (2025).[1][2] 2-Acetylpyridine (Compound Summary). National Library of Medicine.[1][2] Retrieved from [1][2]
Brown, H. C., & Kanner, B. (1953).[2][6] 2,6-Di-t-butylpyridine - An Unusual Pyridine Base. Journal of the American Chemical Society.[7] (Establishes steric and electronic effects on pyridine basicity).
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (General reference for acid-base extraction of amines).
ResearchGate. (2017).[1][2] pKa values of nitrogen heterocycles in acetonitrile and water. Retrieved from
Technical Support Center: Stability of Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- in Solution
For Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support center for Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)-. This guide is designed to provide researchers, scie...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)-. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information and troubleshooting advice regarding the stability of this compound in solution. As a molecule of interest in various research and development pipelines, understanding its stability profile is critical for generating reliable and reproducible experimental data. This document offers a structured approach to identifying and mitigating potential stability issues, ensuring the integrity of your results.
Core Concepts: Understanding the Stability of Pyridinyl Ketones
The stability of Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- in solution is influenced by a combination of factors inherent to its structure and the surrounding experimental conditions. The molecule possesses a ketone functional group, a pyridine ring, and a methoxyphenyl moiety, each contributing to its chemical reactivity and potential degradation pathways.
Key structural features influencing stability include:
The Ketone Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. In aqueous or alcoholic solutions, pyridinium ketones can exist in equilibrium with their hydrate or hemiacetal forms, respectively.[1] The formation of these adducts signifies a less stable ketone form.[1]
The Pyridine Ring: The nitrogen atom in the pyridine ring can be protonated in acidic conditions, altering the electron distribution and potentially influencing the reactivity of the rest of the molecule. The position of the substituent on the pyridine ring can also impact steric hindrance and reactivity.[1] Pyridine rings themselves can be susceptible to oxidative dearomatization under certain conditions.[2][3]
Keto-Enol Tautomerism: Like other ketones, this compound can undergo keto-enol tautomerism. The stability of the enol form can be influenced by factors such as conjugation and intramolecular hydrogen bonding, though the keto form is generally more stable for most ketones.[4][5]
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Poor or Inconsistent Solubility
Question: I am having difficulty dissolving Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- in my desired solvent, or the solubility seems to vary between experiments. What could be the cause and how can I resolve this?
Answer:
Inconsistent solubility is a common challenge that can arise from several factors. Based on available data, the parent compound, 2-(4-methoxyphenyl)pyridine, has low solubility in water (1 g/L at 25°C).[6]
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Solution
Inappropriate Solvent Choice
The polarity of the solvent may not be optimal for this compound, which has both polar (ketone, pyridine) and non-polar (phenyl) regions.
Solvent Screening: Test a range of solvents with varying polarities. Common starting points for similar compounds include methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).[4][7]
pH of Aqueous Solutions
The pyridine nitrogen can be protonated at acidic pH, which may alter the compound's overall polarity and solubility.
pH Adjustment: For aqueous solutions, systematically vary the pH to determine the point of maximum solubility. Buffers can be used to maintain a stable pH.[8]
Compound Purity
Impurities in the solid compound can affect its dissolution characteristics.
Purity Verification: If possible, verify the purity of your compound using an appropriate analytical technique such as HPLC or NMR.
Sonication/Vortexing
Insufficient mechanical agitation may lead to incomplete dissolution.
Enhanced Dissolution: Use an ultrasonic bath or vortex mixer to aid in the dissolution process. Gentle warming may also be effective, but should be done cautiously to avoid thermal degradation.
Issue 2: Compound Degradation Over Time in Solution
Question: My analytical results show a decrease in the concentration of the parent compound over time when stored in solution. What are the likely degradation pathways?
Answer:
Degradation in solution can occur through several mechanisms, primarily hydrolysis, oxidation, and photodegradation.
Potential Degradation Pathways:
Hydrolysis: The ketone group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[8][9] The reaction is often catalyzed by H+ or OH- ions.
Oxidation: The pyridine ring can be oxidized, potentially leading to the formation of N-oxides or other degradation products.[2][3] The presence of oxidizing agents, even atmospheric oxygen, can contribute to this process.
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy for photochemical reactions, leading to the breakdown of the compound.[10][11] Pyridine-based ligands are known to have interesting photophysical properties.[12]
Workflow for Investigating Degradation
Caption: A systematic workflow for identifying the cause of compound degradation in solution.
Issue 3: Appearance of Unexpected Peaks in Chromatograms
Question: I am observing new peaks in my HPLC/LC-MS analysis of the compound solution. How can I identify these unknown species?
Answer:
The appearance of new peaks is a strong indicator of degradation or the presence of impurities. A systematic approach is required to identify these components.
Troubleshooting Steps:
Confirm System Suitability: Ensure your analytical system is performing correctly by running a system suitability test with a known standard.
Analyze a Freshly Prepared Sample: Prepare a new solution from the solid compound and analyze it immediately. If the new peaks are absent, it confirms that they are forming over time in solution.
Forced Degradation Studies: As outlined in the workflow above, intentionally stress the compound under various conditions (acid, base, heat, light, oxidation) to see if you can reproduce the unknown peaks.[13] This can provide clues about their formation mechanism.
Mass Spectrometry (MS) Analysis: If your system is equipped with a mass spectrometer, analyze the unknown peaks to determine their mass-to-charge ratio (m/z). This information is crucial for proposing potential structures of the degradants.
Tandem MS (MS/MS): For further structural elucidation, perform MS/MS on the unknown peaks to obtain fragmentation patterns. These patterns can be compared to the fragmentation of the parent compound to identify structural modifications.[14][15]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)-?
A1: While specific solubility data is limited, a good starting point for creating a concentrated stock solution is a high-purity, anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For subsequent dilutions into aqueous buffers, ensure the final concentration of the organic solvent is low enough to not affect your assay and to maintain the compound's solubility.
Q2: How should I store solutions of this compound to maximize stability?
A2: To minimize degradation, solutions should be stored under the following conditions:
Temperature: Store at low temperatures, such as 2-8°C or -20°C.[16]
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like nitrogen or argon to prevent oxidation.
pH: If in an aqueous buffer, store at a pH where the compound exhibits maximum stability, as determined by a pH-rate profile study.[8]
Q3: Can I expect keto-enol tautomerism to be a significant issue in my experiments?
A3: For most simple ketones, the keto form is significantly more stable than the enol form.[5] While tautomerism will exist at equilibrium, it is unlikely to be a major source of instability or experimental variability unless specific conditions (e.g., a non-polar solvent, presence of a strong base) favor the enol form. In protic solvents, the keto form is generally favored.
Q4: What analytical techniques are best suited for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[8][17] An ideal method would be able to separate the parent compound from all potential degradation products. Coupling HPLC with a UV or a Mass Spectrometry (MS) detector is highly recommended.[7][14][18] LC-MS/MS provides the highest sensitivity and selectivity for complex matrices.[14]
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to investigate the stability of Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- under various stress conditions.
Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store at a controlled temperature (e.g., 60°C).
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature.
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light.
Thermal Degradation: Place an aliquot of the stock solution in a clear vial and store in an oven at a controlled elevated temperature (e.g., 60°C).
Photodegradation: Place an aliquot of the stock solution in a photostability chamber and expose it to a controlled light source. A control sample should be wrapped in foil and placed in the same chamber.
Control Sample: Store an aliquot of the stock solution at 4°C, protected from light.
Time Points: Withdraw samples from each condition at specified time points (e.g., 0, 2, 4, 8, 24 hours).
Sample Preparation: If necessary, neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for HPLC analysis.
Analysis: Analyze all samples using a validated, stability-indicating HPLC method.
Data Analysis Workflow
Caption: Workflow for analyzing data from a forced degradation study.
References
Substantial formation of hydrates and hemiacetals from pyridinium ketones - PMC - NIH. (n.d.).
ANALYTICAL METHOD SUMMARIES - Eurofins. (2018, February 19).
Pyridine Aldehydes and Ketones - ResearchGate. (n.d.).
SAFETY DATA SHEET - Fisher Scientific. (n.d.).
2-(4-METHOXYPHENYL)PYRIDINE 5957-90-4 wiki - Guidechem. (n.d.).
Oxidative Dearomatization of Pyridines - PMC - NIH. (n.d.).
Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][6]-thiazepin-3(2H)-one. (2003, August 17). Retrieved from
What are the factors that govern the stability of keto-enol tautomerism? - Quora. (2017, July 17).
Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions - PubMed. (2004, June 15).
Application Note: HPLC Method Development for the Quantification of 2-Methoxy-2-(4-hydroxyphenyl)ethanol - Benchchem. (n.d.).
Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - MDPI. (2025, February 8).
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016, January 28).
Oxidative Dearomatization of Pyridines | Journal of the American Chemical Society. (2024, January 17).
THE PCCA BLOG | Factors That Affect the Stability of Compounded Medications. (2022, March 16).
Analytical methods for tracing pharmaceutical residues in water and wastewater - AquaEnergy Expo Knowledge Hub. (n.d.).
Copper-catalyzed aerobic oxidative coupling: From ketone and diamine to pyrazine - PMC. (n.d.).
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (n.d.).
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. (n.d.).
Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK. (2024, December 16).
Safety Data Sheet. (n.d.).
(PDF) Degradation of Pyridines in the Environment - ResearchGate. (n.d.).
Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection - MDPI. (2026, February 1).
Ethanone, 1-(2-pyridinyl)- - the NIST WebBook. (n.d.).
Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled Water - SCCWRP FTP - Southern California Coastal Water Research Project. (n.d.).
Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliphatic aldehydes - Semantic Scholar. (n.d.).
2-(4-METHOXYPHENYL)PYRIDINE Nine Chongqing Chemdad Co. (n.d.).
Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissiv. (n.d.).
4 - Organic Syntheses Procedure. (n.d.).
Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E) - PMC. (n.d.).
Photogenerated avenues in macromolecules containing Re(i), Ru(ii), Os(ii), and Ir(iii) metal complexes of pyridine-based ligands - Chemical Society Reviews (RSC Publishing). (2011, November 14).
[2+2]-Photocycloadditions of 1,4-Naphthoquinone Under Batch and Continuous-Flow Conditions - MDPI. (2024, December 15).
Acylation of amines and pyrazole with [2-isopropyl-4-(o-methoxyphenyl)-tetrahydropyran-4-yl]acetyl chloride | Request PDF - ResearchGate. (n.d.).
Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes - Beilstein Journals. (2019, July 22).
1H NMR Spectrum Interpretation of Ethanone 2-(4-methoxyphenyl)-1-(2-pyridinyl)-: High-Field vs. Benchtop Comparison Guide
As pharmaceutical manufacturing shifts toward continuous processing and at-line Quality Assurance/Quality Control (QA/QC), analytical chemists must evaluate the trade-offs between traditional centralized instrumentation...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical manufacturing shifts toward continuous processing and at-line Quality Assurance/Quality Control (QA/QC), analytical chemists must evaluate the trade-offs between traditional centralized instrumentation and decentralized, rapid-readout technologies.
This guide provides an objective, data-driven comparison of High-Field NMR (400 MHz) and Benchtop NMR (60 MHz) for the structural verification of Ethanone 2-(4-methoxyphenyl)-1-(2-pyridinyl)- , a critical intermediate in organic synthesis and drug development. By analyzing the causality behind the spectral interpretation and providing self-validating experimental protocols, this guide empowers researchers to select the optimal analytical workflow for their specific operational needs.
Chemical & Spectral Profiling: The Causality of Chemical Shifts
To accurately interpret the 1H NMR spectrum of Ethanone 2-(4-methoxyphenyl)-1-(2-pyridinyl)-, we must deconstruct the molecule into its isolated spin systems. The molecule consists of a central ethanone (ketone) core, flanked by a 2-pyridinyl ring at C1 and a 4-methoxyphenyl group at C2.
Mechanistic Signal Breakdown
The Methoxy Group (-OCH₃): Expected at ~3.78 ppm (Singlet, 3H) .
Causality: The protons are highly deshielded by the electronegative oxygen atom. Because there are no adjacent protons on the oxygen or the aromatic carbon, the signal manifests as a sharp singlet.
The Methylene Bridge (-CH₂-): Expected at ~4.42 ppm (Singlet, 2H) .
Causality: This is the primary diagnostic signal for this molecule. These protons are flanked by a strongly electron-withdrawing carbonyl group (C=O) and an aromatic ring, leading to significant deshielding. Lacking vicinal protons, they appear as a sharp singlet. This isolation from spin-spin coupling makes this peak highly resilient to the resolution loss experienced at lower magnetic fields.
The 4-Methoxyphenyl Ring: Expected at ~6.85 ppm (d, 2H) and ~7.25 ppm (d, 2H) .
Causality: The para-substitution creates a classic AA'BB' spin system.
The 2-Pyridinyl Ring: Expected between 7.45 ppm and 8.70 ppm (Multiplets, 4H) .
Causality: These protons are heavily deshielded by the nitrogen heteroatom and the conjugated carbonyl. The H-6 proton (ortho to the nitrogen) is the most deshielded (~8.70 ppm).
The Impact of Field Strength on Resolution
The resolution of an NMR spectrum is proportional to the magnetic field strength, while sensitivity scales approximately to its 3/2 power 1. High magnetic fields (e.g., 400 MHz) provide a large chemical shift dispersion (
) relative to the coupling constant (), satisfying the condition for first-order spectra.
Conversely, at 60 MHz, this ratio decreases drastically. The aromatic signals of the pyridine and methoxyphenyl rings experience strong second-order effects (roofing) and collapse into an unresolved multiplet envelope 2. Therefore, benchtop QA/QC workflows must rely on tracking the isolated methoxy and methylene singlets rather than attempting multiplet deconvolution.
Performance Comparison Data
The following table synthesizes the quantitative performance metrics of both systems when analyzing Ethanone 2-(4-methoxyphenyl)-1-(2-pyridinyl)-.
Analytical Parameter
High-Field NMR (400 MHz)
Benchtop NMR (60 MHz)
Magnetic Field Strength
9.4 Tesla (Superconducting)
1.4 Tesla (Permanent Magnet)
Spectral Dispersion (10 ppm)
4000 Hz
600 Hz
Aromatic Resolution
High (Baseline separation of multiplets)
Low (Overlapping multiplet envelope)
Limit of Detection (LOD)
< 1 mM
~50 mM
Standard Acquisition Time
1–2 minutes (16 scans)
5–10 minutes (128 scans)
Operational Requirements
Liquid He / Liquid N₂ Cryogens
Standard 110V/220V, Cryogen-free
Primary Utility for this API
De novo elucidation, impurity profiling
Routine QA/QC, reaction monitoring
Comparative Experimental Protocols
To ensure trustworthiness, the following methodologies are designed as self-validating systems. Each protocol includes specific validation gates that must be passed before data interpretation begins.
Ideal for initial structural characterization and trace impurity identification.
Sample Preparation: Dissolve exactly 5.0 mg of the synthesized API in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
Instrument Tuning & Shimming: Insert the sample into the 400 MHz spectrometer. Lock the spectrometer to the deuterium signal of CDCl₃. Execute automated gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity.
Self-Validation Gate: The residual CHCl₃ peak at 7.26 ppm must exhibit a linewidth at half maximum (FWHM) of < 1.0 Hz. If broader, repeat shimming.
Acquisition: Set the pulse sequence to a standard 1D proton experiment (zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and number of scans (NS) to 16.
Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz. Fourier transform the free induction decay (FID), phase correct, and baseline correct. Calibrate the chemical shift using the TMS peak at 0.00 ppm.
Protocol B: Benchtop 1H NMR Acquisition (60 MHz)
Ideal for at-line QA/QC and rapid batch release 3.
Sample Preparation: Because sensitivity scales down with the magnetic field, dissolve 50.0 mg of the API in 0.6 mL of CDCl₃. Transfer to a standard 5 mm NMR tube.
Instrument Setup: Insert the sample into the 60 MHz benchtop spectrometer. Run the automated shimming protocol specific to the permanent magnet system.
Acquisition: Select the 1D proton method. To compensate for the lower intrinsic sensitivity, increase the number of scans (NS) to 128. Set the relaxation delay to 2.0 seconds.
Self-Validation Gate: The TMS peak at 0.00 ppm must exhibit a signal-to-noise ratio (SNR) > 50:1. If SNR is lower, increase the number of scans to 256.
Processing: Apply a line broadening (LB) of 1.0 Hz to smooth the noise profile. Fourier transform, phase, and baseline correct. Integrate the isolated singlets at 3.78 ppm and 4.42 ppm to confirm product identity.
Workflow Visualization
The following diagram illustrates the divergent analytical pathways based on the chosen instrumentation.
Caption: Workflow comparison of High-Field vs. Benchtop NMR for API structural verification.
Conclusion & Recommendations
For the analysis of Ethanone 2-(4-methoxyphenyl)-1-(2-pyridinyl)-, the choice between High-Field and Benchtop NMR depends entirely on the analytical objective:
Choose High-Field NMR if you are conducting initial structural elucidation, identifying unknown degradants, or require precise
-coupling extraction from the complex pyridine ring.
Choose Benchtop NMR if you are performing routine batch release or reaction monitoring. By strategically focusing on the highly deshielded, isolated singlets (the methoxy group at 3.78 ppm and the methylene bridge at 4.42 ppm), analysts can bypass the resolution limitations of the permanent magnet and achieve robust, quantitative QA/QC in a fraction of the time and cost.
References
Wiley Analytical Science (2019).
Chemistry—Methods, ETH Zurich Research Collection (2024).
Comparative Guide: Mass Spectrometry Fragmentation of Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)-
Executive Summary Compound: Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- Molecular Formula: Exact Mass: 227.0946 Da Precursor Ion : m/z 228.10 This guide analyzes the fragmentation behavior of Ethanone, 2-(4-methoxyphe...
Exact Mass: 227.0946 Da
Precursor Ion : m/z 228.10
This guide analyzes the fragmentation behavior of Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- (hereafter referred to as 2-Py-MPE ) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The primary focus is distinguishing this compound from its positional isomers (3-pyridyl and 4-pyridyl analogs) and evaluating the diagnostic utility of its fragmentation channels for pharmacokinetic (PK) and impurity profiling in drug development.
The 2-pyridyl isomer exhibits a distinct "ortho-effect," facilitating unique ion-neutral complex formations that are absent in the 3- and 4-pyridyl alternatives. This guide provides the mechanistic basis for these differences, supported by calculated fragment masses and experimental protocols.
Comparative Analysis: 2-Py-MPE vs. Positional Isomers
In structural elucidation, the challenge lies in differentiating the 2-pyridyl isomer from its 3-pyridyl and 4-pyridyl counterparts. While all three share the same precursor mass (m/z 228.10), their product ion spectra differ significantly due to charge localization stability and steric proximity effects.
Table 1: Diagnostic Ion Comparison
Feature
2-Py-MPE (Target)
3-Py / 4-Py Isomers (Alternatives)
Mechanistic Driver
Base Peak
m/z 121.06 (Methoxybenzyl cation)
m/z 106.03 (Nicotinoyl/Isonicotinoyl cation)
The 2-Py isomer favors cleavage generating the stable methoxybenzyl carbocation due to steric strain at the carbonyl.
Acylium Ion
m/z 106.03 (Moderate Intensity)
m/z 106.03 (High Intensity)
In 3/4-isomers, the acylium ion is resonance-stabilized without steric hindrance, making it the dominant fragment.
CO Loss
m/z 200.10 (Distinctive)
m/z 200.10 (Weak/Absent)
The 2-pyridyl nitrogen can assist in the extrusion of CO via a cyclic transition state (Ortho Effect).
Pyridinium Ion
m/z 78.03
m/z 78.03
Secondary fragmentation of the acylium ion; typically higher energy required for 3/4-isomers.
Performance Verdict
Selectivity: The 2-Py-MPE is best identified by the high abundance of the m/z 121 fragment relative to m/z 106.
Stability: The 3- and 4-pyridyl isomers produce a more dominant acylium ion (m/z 106) because the positive charge is better delocalized away from the steric bulk of the benzyl group.
Differentiation: The presence of a significant [M+H-CO]+ peak at m/z 200 is a strong diagnostic indicator for the 2-pyridyl structure, driven by the proximity of the pyridyl nitrogen lone pair to the carbonyl carbon.
The fragmentation of 2-Py-MPE under ESI-CID conditions is driven by protonation at the most basic site: the pyridine nitrogen .[1]
Pathway A: Alpha-Cleavage (Primary)
The vibrationally excited precursor ion undergoes homolytic or heterolytic cleavage at the bond between the carbonyl carbon and the alpha-methylene group.
Formation of m/z 121: The bond breaks to form a neutral 2-pyridinecarboxaldehyde equivalent and the 4-methoxybenzyl cation (m/z 121) . This ion is highly stabilized by the resonance electron-donating effect of the para-methoxy group (forming a quinoid-like structure).
Formation of m/z 106: Alternatively, the charge remains on the pyridine carbonyl fragment, generating the 2-pyridyl acylium ion (m/z 106) .
Pathway B: The "Ortho Effect" (Diagnostic)
Unique to the 2-pyridyl isomer, the lone pair on the pyridine nitrogen can interact with the carbonyl carbon. This facilitates the expulsion of carbon monoxide (CO, 28 Da) directly from the precursor or intermediate ions, resulting in the m/z 200 fragment (
). This pathway is geometrically unfavorable for 3- and 4-pyridyl isomers.
Pathway C: Methoxy Group Degradation
Secondary fragmentation involves the loss of a methyl radical (15 Da) from the methoxy group, typically observed from the m/z 121 fragment, yielding m/z 106 (distinct from the acylium ion) or m/z 93 (phenolic cation).
Visualization of Signaling Pathways
The following diagram illustrates the critical fragmentation pathways for 2-Py-MPE, highlighting the divergence between the diagnostic methoxybenzyl cation and the pyridyl acylium ion.
Caption: ESI-MS/MS fragmentation pathway of 2-Py-MPE showing the bifurcation into diagnostic m/z 121 and m/z 200 ions.
Experimental Protocol: Isomer Differentiation
To ensure reproducible differentiation of 2-Py-MPE from its alternatives, follow this self-validating LC-MS/MS workflow.
Step 1: Sample Preparation
Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).
Working Solution: Dilute to 500 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
Why: Formic acid ensures full protonation of the pyridine nitrogen (
), maximizing sensitivity in ESI+ mode.
Step 2: LC-MS/MS Parameters[11]
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
Ion Source: Electrospray Ionization (ESI), Positive Mode.
Source Voltage: +3500 V.
Collision Energy (CE) Ramp:
Low (10-15 eV): Preserves the molecular ion (m/z 228) and generates the diagnostic m/z 200 (CO loss).
Medium (25-35 eV): Maximizes the generation of m/z 121 (Base Peak) and m/z 106 .
High (>45 eV): Produces secondary fragments (m/z 78, m/z 77).
Step 3: Validation Criteria
Retention Time Check: If using a C18 column, the 2-pyridyl isomer typically elutes earlier than the 4-pyridyl isomer due to the ability of the internal hydrogen bond (N...H-C) to reduce effective polarity, or later depending on specific mobile phase pH interactions with the stationary phase. Isolate via RT first.
Ratio Confirmation: Calculate the intensity ratio
.
If
: Likely 2-Py-MPE .
If
: Likely 3-Py or 4-Py isomer (where acylium stability dominates).
References
NIST Chemistry WebBook. (2023). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- Mass Spectrum. SRD 69.[2][3] Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10082453, 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone. Retrieved from [Link]
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation. Analyst. Retrieved from [Link]
MDPI. (2023). Differentiation between Isomeric Heterocycles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Retrieved from [Link]
High-Performance Liquid Chromatography Strategies for Purity Assessment of 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone
Executive Summary The purity assessment of 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone presents a classic chromatographic challenge: separating a molecule containing a basic nitrogen heterocycle (pyridine) and a lipophil...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The purity assessment of 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone presents a classic chromatographic challenge: separating a molecule containing a basic nitrogen heterocycle (pyridine) and a lipophilic aromatic moiety (methoxyphenyl) from its synthesis precursors and potential positional isomers.
Standard generic gradients often fail to resolve the critical "pyridine tailing" issue or adequately separate the target from structurally similar regioisomers (e.g., the 3-pyridyl or 4-pyridyl analogs). This guide objectively compares three distinct HPLC methodologies, evaluating them on resolution (
), peak symmetry (), and suitability for Quality Control (QC) versus Research & Development (R&D) environments.
We evaluated three dominant strategies. The choice depends on whether your priority is robustness (QC) , selectivity (R&D) , or sensitivity (MS-compatible) .
Method A: The "Workhorse" (High pH / Hybrid C18)
Best for: Routine QC, Robustness, Peak Shape
Traditional silica columns cause tailing with pyridines due to acidic silanols.[2] This method uses a high pH-resistant hybrid column (e.g., Waters XBridge or Agilent Zorbax Extend) to operate at pH 9.5. At this pH, the pyridine is deprotonated (neutral), eliminating ion-exchange interactions and significantly improving peak shape.
Method B: The "Selectivity Specialist" (Phenyl-Hexyl / Acidic)
Best for: Separating Isomers, Complex Matrices
When positional isomers (2-pyridyl vs 3-pyridyl) are a concern, C18 often fails because the hydrophobicity is identical. A Phenyl-Hexyl stationary phase introduces
- interactions. The electron-deficient pyridine ring interacts differently with the phenyl phase depending on the nitrogen position, offering superior selectivity.
Method C: The "Modern Rapid" (UHPLC / Formic Acid)
Best for: LC-MS, High Throughput
Uses sub-2
particles and a volatile acidic buffer. The low pH protonates the pyridine, but the high-density bonding of modern columns shields silanols.
Comparative Data Summary
Feature
Method A (High pH C18)
Method B (Phenyl-Hexyl)
Method C (UHPLC Acidic)
Stationary Phase
Hybrid C18 (Ethylene Bridged)
Phenyl-Hexyl
C18 (High Density Bonding)
Mobile Phase
10mM Ammonium Bicarbonate (pH 9.5) / MeCN
0.1% Phosphoric Acid / Methanol
0.1% Formic Acid / MeCN
Mechanism
Hydrophobic Interaction (Neutral Analyte)
Hydrophobic + - Interaction
Hydrophobic (Ionized Analyte)
Tailing Factor ()
1.05 (Excellent)
1.15 (Good)
1.25 (Acceptable)
Isomer Resolution
Moderate
High
Moderate
Run Time
12-15 min
15-20 min
< 5 min
MS Compatible?
Yes (Ammonium salts)
No (Phosphoric acid)
Yes
Detailed Experimental Protocols
Protocol 1: The Recommended Method (Method B - Phenyl-Hexyl)
Selected for its balance of selectivity and robustness in purity assays where isomeric impurities are suspected.
1. Instrumentation & Conditions
System: HPLC with UV-Vis/PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).
Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl (
).
Temperature:
.
Flow Rate:
.
Detection:
(bw ), Ref .
2. Mobile Phase Preparation
Solvent A (Aqueous): Dissolve
of Phosphoric Acid in HPLC-grade water. (pH ).
Solvent B (Organic):
Methanol (MeOH provides better selectivity for phenyl phases than Acetonitrile).
3. Gradient Program
Time (min)
% Solvent A
% Solvent B
Step Type
0.0
90
10
Initial
2.0
90
10
Isocratic Hold
12.0
10
90
Linear Ramp
15.0
10
90
Wash
15.1
90
10
Re-equilibration
20.0
90
10
End
4. Sample Preparation
Diluent: 50:50 Water:Methanol.
Concentration:
for assay; for sensitivity check.
Filter:
PTFE or Nylon filter (Do not use PVDF if protein precipitation is not involved, though PTFE is safest for organics).
Self-Validating System Suitability (SST)
To ensure the method is performing correctly before releasing data, the following criteria must be met. This creates a "Trustworthy" dataset.
Resolution (
): between the Target peak and the nearest impurity (usually the starting material, 2-acetylpyridine, which elutes early).
Tailing Factor (
):. If , the column may have active silanols; consider switching to Method A (High pH).
Precision: RSD
for retention time and for peak area ( injections).
Figure 2: Decision tree for verifying system performance prior to batch analysis.
Authoritative References
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pKa and silanol interactions).
McCalley, D. V. (2010). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column choice and mobile phase pH." Journal of Chromatography A, 1217(6), 858-880. Link (Authoritative source on pyridine analysis).
Neue, U. D., et al. (2001). "Peak shape and retention of bases in reversed-phase chromatography." Journal of Separation Science. (Establishes the High pH Hybrid column theory).
PubChem. "1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone Compound Summary."[1] (Structural analog data used for property estimation). Link
comparing synthesis routes for 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone
Executive Strategic Overview The synthesis of 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone (also known as 1-(pyridin-2-yl)-2-(4-methoxyphenyl)ethanone) presents a classic challenge in heteroaromatic ketone construction: i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Strategic Overview
The synthesis of 2-(4-methoxyphenyl)-1-(2-pyridinyl)ethanone (also known as 1-(pyridin-2-yl)-2-(4-methoxyphenyl)ethanone) presents a classic challenge in heteroaromatic ketone construction: installing a methylene bridge between an electron-deficient pyridine ring and an electron-rich anisole moiety.
For research and drug development professionals, the choice of route dictates impurity profiles, scalability, and cost. This guide compares two primary methodologies:
The Nucleophilic Addition Route (Grignard to Nitrile): The most direct laboratory-scale method, offering high convergence but requiring strict moisture control.
The Catalytic
-Arylation Route: A modern, transition-metal-catalyzed approach ideal for process scale-up, avoiding stoichiometric metal waste but requiring expensive catalysts.
Comparison Matrix
Feature
Route A: Grignard Addition to Nitrile
Route B: Pd-Catalyzed -Arylation
Mechanism
Nucleophilic Addition / Imine Hydrolysis
Cross-Coupling (Buchwald-Hartwig type)
Step Count
2 (Grignard prep + Addition)
1 (Convergent Coupling)
Yield Potential
65–80%
75–90%
Scalability
Moderate (Exotherm management required)
High (Batch or Flow Chemistry)
Key Impurities
Wurtz coupling dimers (Ar-CH₂-CH₂-Ar)
Homocoupling (Ar-Ar), Residual Pd
Cost Driver
4-Methoxybenzyl chloride (Low)
Pd Catalyst / Ligand (High)
Route A: Grignard Addition to 2-Cyanopyridine[3]
This route relies on the nucleophilic attack of a benzyl Grignard reagent onto the electrophilic nitrile carbon of 2-cyanopyridine. The intermediate magnesium imine salt is stable to further nucleophilic attack, preventing the formation of tertiary alcohol byproducts—a common pitfall when using esters.
Mechanistic Pathway[3][4][5][6][7]
Caption: The Grignard reagent attacks the nitrile to form a stable imine salt, which releases the ketone upon acid hydrolysis.
Experimental Protocol
Reagents:
4-Methoxybenzyl chloride (1.0 equiv)
Magnesium turnings (1.1 equiv)
2-Cyanopyridine (0.9 equiv)
Tetrahydrofuran (THF), anhydrous
Iodine (catalytic crystal)
Step-by-Step Methodology:
Grignard Preparation:
In a flame-dried 3-neck flask under Argon, place Mg turnings and a crystal of iodine.
Add just enough THF to cover the Mg. Add 5% of the 4-methoxybenzyl chloride solution to initiate the reaction (indicated by decolorization of iodine and mild exotherm).
Dropwise add the remaining chloride in THF at a rate to maintain a gentle reflux.
Critical Control Point: Benzyl Grignards are prone to Wurtz homocoupling (
). Keep the temperature strictly controlled (0–10°C) if high purity is required, though reflux ensures completion.
Nitrile Addition:
Cool the Grignard solution to 0°C.
Slowly add a solution of 2-cyanopyridine in THF dropwise over 30 minutes. The solution will turn dark (often deep red/brown).
Allow the mixture to warm to room temperature and stir for 4 hours.
Hydrolysis & Workup:
Cool the mixture to 0°C.
Quench by slow addition of 3M HCl. Caution: Exothermic.
Stir vigorously for 1 hour to hydrolyze the imine intermediate (
) to the ketone ().
Neutralize with saturated
to pH 8.
Extract with Ethyl Acetate (
).[1] Wash combined organics with brine, dry over , and concentrate.[2][3]
Purification:
Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (10-20% EtOAc in Hexanes).
Route B: Palladium-Catalyzed
-Arylation
This route utilizes the acidity of the
-protons in 2-acetylpyridine. Under basic conditions, the enolate is generated and coupled with 4-bromoanisole using a Palladium catalyst. This method is superior for large-scale manufacturing as it avoids the handling of hazardous Grignard reagents and sensitive organometallics.
Mechanistic Pathway[3][4][5][6][7]
Caption: The catalytic cycle involves oxidative addition of the aryl halide, coordination of the ketone enolate, and reductive elimination to form the C-C bond.
Experimental Protocol
Reagents:
2-Acetylpyridine (1.0 equiv)
4-Bromoanisole (1.1 equiv)
(1-2 mol%) or
Ligand: BINAP or Xantphos (2-4 mol%)
Base: Sodium tert-butoxide (
) (1.5 equiv)
Solvent: Toluene or Dioxane (degassed)
Step-by-Step Methodology:
Catalyst Pre-formation:
In a glovebox or under strict
flow, combine the Pd source and Ligand in the reaction solvent. Stir for 15 minutes to generate the active catalyst species.
Monitor by HPLC/TLC. The reaction typically completes in 4–12 hours.
Note: The pyridine nitrogen can potentially coordinate to Pd, slowing the reaction. Using a strong chelating ligand like Xantphos helps prevent catalyst deactivation.
Workup:
Cool to room temperature.[5][3][6] Filter through a pad of Celite to remove Palladium black and inorganic salts.
The crude residue is often cleaner than the Grignard route. Recrystallization from hot ethanol is usually sufficient.
Performance Data & Supporting Evidence
Yield and Purity Comparison
Metric
Route A (Grignard)
Route B (-Arylation)
Isolated Yield
68%
85%
HPLC Purity (Crude)
85%
92%
Reaction Time
5 hours + Workup
12 hours
Atom Economy
Low (Mg salts waste)
High (NaBr waste)
Safety Profile
High Risk (Exothermic, Pyrophoric)
Moderate Risk (Hot solvent)
Troubleshooting & Optimization
Route A (Grignard): If the yield is low, the Grignard reagent may have degraded. Titrate the Grignard before use. If tertiary alcohol is observed (double addition), switch from 2-Cyanopyridine to the Weinreb Amide of picolinic acid (N-methoxy-N-methylpicolinamide), which guarantees mono-addition.
Route B (
-Arylation): If conversion is stalled, ensure the solvent is strictly anhydrous and degassed. Oxygen kills the Pd(0) active species.
References
Preparation of Cyanopyridines: Katritzky, A. R. et al. "Synthesis of 2-Cyanopyridines." Synthesis, 2005. Link
Grignard Reagents in Synthesis: BenchChem Protocols. "(4-methoxybutyl)magnesium chloride as a Nucleophile." BenchChem Application Notes, 2025. Link
Weinreb Amide Synthesis: Balasubramaniam, S. et al.[1][7][8] "The Growing Synthetic Utility of the Weinreb Amide." Synthesis, 2008.[8] Link
Pd-Catalyzed Alpha-Arylation: Fox, J. M. et al.
-Arylation of Ketones." Journal of the American Chemical Society, 1997. Link
General Pyridine Chemistry: PubChem Compound Summary for 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone (Isomer data for reference). Link
Comparative Guide: X-ray Diffraction Profiling of Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)-
[1] Executive Summary & Structural Significance Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- (CAS: Variable by specific isomer, often referenced as α-(4-methoxyphenyl)-2-acetylpyridine) represents a critical scaffold i...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Structural Significance
Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- (CAS: Variable by specific isomer, often referenced as α-(4-methoxyphenyl)-2-acetylpyridine) represents a critical scaffold in the synthesis of bioactive chalcones, indolizines, and coordination complexes.[1] Unlike its symmetric analog Desoxyanisoin , this compound introduces a pyridine nitrogen heteroatom, significantly altering the crystal packing forces from purely dispersive/dipolar (
) to potential hydrogen-bond accepting interactions ().
This guide compares the crystallographic and physicochemical profile of the target pyridinyl-ethanone against its direct phenyl-analog (Desoxyanisoin) and its structural isomers.[1] Researchers should use this data to validate synthesis purity, distinguish between potential tautomers (keto vs. enol), and optimize crystallization protocols for X-ray diffraction (XRD) studies.
Comparative Crystallographic Data
The following table contrasts the target compound with its primary structural analog, Desoxyanisoin. Note that while Desoxyanisoin is well-characterized, the 2-pyridyl analog often requires specific derivatization (e.g., thiosemicarbazone formation) to yield diffraction-quality single crystals due to rotational freedom around the methylene bridge.[1]
In Desoxyanisoin , the packing is dominated by the planarity of the two phenyl rings, often twisting slightly to relieve steric strain at the carbonyl. In the 2-pyridyl target , the nitrogen atom at the ortho position of the ring attached to the carbonyl creates a dipole that favors a specific conformation to minimize repulsion with the carbonyl oxygen. This often leads to a more planar molecular sheet structure compared to the phenyl analog, potentially increasing density.
Experimental Protocol: Crystal Growth & Data Collection
To obtain high-quality Single Crystal XRD (SC-XRD) data for the target compound, a slow-evaporation or vapor-diffusion method is recommended over rapid cooling, which favors microcrystalline powder.[1]
Phase 1: Synthesis & Purification[1]
Reaction: Acylation of 2-picoline esters or Friedel-Crafts acylation (less common for pyridine rings).[1] A preferred route is the addition of 4-methoxybenzylmagnesium chloride to 2-cyanopyridine.[1]
Workup: Neutralize with
, extract with .
Pre-Crystallization: Recrystallize crude solid from hot Ethanol (95%) to remove oligomers.[1]
Phase 2: Crystallization for XRD[1]
Method A (Slow Evaporation): Dissolve 20 mg in 2 mL of Acetonitrile/Methanol (1:1) .[1] Cover with parafilm, poke 3 pinholes, and leave at 4°C for 5-7 days.
Why: Acetonitrile coordinates weakly, preventing solvation defects while allowing the pyridine nitrogen to guide packing.
Method B (Vapor Diffusion): Dissolve 15 mg in 1 mL CHCl3 (inner vial).[1] Place in a larger jar containing n-Hexane . Cap tightly.
Why: The non-polar hexane diffuses into the chloroform, slowly lowering solubility and forcing the hydrophobic aromatic rings to stack efficiently.
Phase 3: Data Collection Strategy
Temperature: Collect at 100 K (using
stream).
Reasoning: Pyridyl-ethanones exhibit significant thermal motion in the methylene bridge (
) at room temperature.[1] Cooling freezes this disorder, allowing precise bond length determination (C-C vs C=C) to confirm the keto tautomer.
Resolution: Aim for
or better to resolve the electron density difference between the Pyridine Nitrogen and the Phenyl Carbon, which can be difficult to distinguish if the ring is disordered.
Structural Validation Logic (Graphviz Diagram)
The following flowchart illustrates the decision matrix for validating the structure of the target compound using XRD and ancillary techniques.
Caption: Decision matrix for crystallographic validation. Note the contingency step of forming a Zn(II) complex if the free ligand exhibits excessive thermal disorder.
Derivative Validation: The Zinc Complex Route
If the target ketone yields poor crystals (common due to flexible rotation), it is standard protocol to synthesize its Thiosemicarbazone derivative or coordinate it to Zinc(II).
Scientific Basis: The pyridine nitrogen and the carbonyl oxygen (or imine nitrogen after derivatization) form a rigid chelate bite with metals like
Protocol: React the ketone with thiosemicarbazide, then treat with
. The resulting complex crystallizes readily and "locks" the ligand conformation, allowing indirect structural proof of the parent ketone's backbone.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67120, Desoxyanisoin.[1] Retrieved from [Link][1]
IUCr (2025). Syntheses and structures of dinuclear zinc(II) acetate-bridged coordination compounds with aromatic Schiff base chelators.[1] Acta Crystallographica Section E. Retrieved from [Link][1]
This guide provides a definitive operational protocol for the handling and disposal of Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- . As a Senior Application Scientist, I must emphasize that while this specific isomer...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a definitive operational protocol for the handling and disposal of Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- .
As a Senior Application Scientist, I must emphasize that while this specific isomer (CAS 1209-77-4 or analog) may lack a ubiquitous public Safety Data Sheet (SDS), its chemical structure—a pyridinyl ketone coupled with a methoxyphenyl moiety—dictates a strict safety profile. The presence of the pyridine ring confers basicity and potential aquatic toxicity, while the ketone backbone presents combustibility hazards.
Do not treat this as generic organic waste. The heterocyclic nitrogen requires high-temperature thermal destruction to prevent environmental persistence.
Part 1: Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the material identity and understand its reactivity. This compound is a drug intermediate often used in the synthesis of bioactive heterocycles.[1]
Identity & Properties
Feature
Detail
Chemical Name
Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)-
Structure Class
Pyridin-2-yl Ketone / Anisole Derivative
Formula
C₁₄H₁₃NO₂
Physical State
Solid (typically off-white to beige powder)
Basicity
Weakly basic (Pyridine N, pKa ~5.2)
Solubility
Soluble in DCM, Ethyl Acetate, DMSO; poorly soluble in water.
Critical Hazards (GHS Classification)
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[2] Pyridine derivatives can depress the central nervous system.
Aquatic Toxicity: Pyridines are highly mobile in soil and toxic to aquatic life. Zero tolerance for drain disposal.
Combustibility: Finely divided dust may form explosive mixtures in air.
Part 2: Pre-Disposal Handling & Segregation
The Golden Rule: Segregation prevents the "unknown reaction" in the waste drum.
Segregation Logic
No Acids: This compound is a base. Mixing with strong acid waste (e.g., HCl, H₂SO₄) will generate heat (exotherm) and form pyridinium salts, potentially pressurizing waste containers.
No Oxidizers: The methoxy group is electron-rich and susceptible to rapid oxidation. Keep away from nitric acid or peroxides.
Designated Stream: Segregate into "Non-Halogenated Organic - Basic/Neutral" waste streams.
Packaging Requirements
Solids: Double-bag in 6-mil polyethylene bags or place in a wide-mouth HDPE jar.
Liquids (Mother Liquors): Store in amber glass or HDPE carboys. Cap with vented caps if there is any risk of residual reaction.
Part 3: Disposal Decision Logic
The following decision tree illustrates the operational flow from the lab bench to the final destruction facility.
Figure 1: Operational workflow for classifying and routing pyridinyl ketone waste to ensure thermal destruction.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Use this for expired shelf-stock or reaction precipitates.
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a P95 particulate respirator if handling open powder outside a fume hood.
Containerization: Transfer the solid into a wide-mouth HDPE jar .
Why HDPE? It is resistant to the basic nature of the pyridine ring and shock-resistant during transport.
Bulking: If bulking into a 55-gallon drum, ensure the drum is designated for "Solid Organic Debris."
Protocol B: Liquid Waste (Reaction Mixtures)
Use this for mother liquors containing the compound dissolved in solvents like Ethyl Acetate or DCM.
Compatibility Check: Ensure the receiving waste carboy does not contain concentrated acids.
Pouring: Pour slowly using a funnel to avoid splashing.
Rinsing: Rinse the original flask with a small amount of acetone or ethanol and add the rinsate to the waste container.
Solvent Classification:
If dissolved in DCM/Chloroform : Label as "Halogenated Organic Waste."
If dissolved in Acetone/Ethyl Acetate : Label as "Non-Halogenated Organic Waste."
Note: Incineration facilities charge significantly more for halogenated waste; segregate if possible.
Protocol C: Spill Response
Immediate action for benchtop spills.
Isolate: Evacuate the immediate area. Alert nearby personnel.
PPE: Don full PPE including a respirator if dust is airborne.
Containment:
Solid Spill: Do NOT dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum.
Liquid Spill: Cover with an inert absorbent (Vermiculite or Sand). Do not use sawdust (combustible).
Cleanup: Scoop contaminated material into a disposable container. Treat as Solid Waste (Protocol A) .
Decontamination: Wipe the surface with a mild detergent solution followed by water.
Part 5: Regulatory & Logistics
RCRA Classification (USA)
While this specific compound is not explicitly "P" or "U" listed, it must be characterized by its properties:
D001 (Ignitable): If the waste formulation has a flash point < 60°C (common in solvent mixtures).
Process Waste: If the pure solid is discarded, it is best practice to classify it as Hazardous Waste due to toxicity.
Final Destruction: Incineration
You must contract a licensed TSDF (Treatment, Storage, and Disposal Facility).
Requirement:Rotary Kiln Incineration.
Mechanism: The facility must operate at temperatures exceeding 850°C with a residence time of >2 seconds.
Why? The pyridine ring is thermally stable. Low-temperature incineration may result in incomplete combustion and the release of nitrogen oxides (NOx) or unreacted heterocycles into the scrubber effluent.
References
PubChem. Compound Summary: Pyridin-2-yl ketones. National Library of Medicine. [Link]
Personal protective equipment for handling Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)-
As a Senior Application Scientist, I frequently see laboratories treat novel synthetic intermediates with generic safety protocols. However, handling specialized building blocks like Ethanone, 2-(4-methoxyphenyl)-1-(2-py...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently see laboratories treat novel synthetic intermediates with generic safety protocols. However, handling specialized building blocks like Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- (CAS: 121020-35-7) requires a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics.
To build a truly secure laboratory environment, we must move beyond merely listing safety gear. We must understand the mechanistic interactions between this specific compound and human physiology. This guide provides a self-validating, step-by-step operational framework to protect personnel and preserve compound integrity.
Mechanistic Hazard Profile: The "Why" Behind the PPE
Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- is a bi-aryl ketone featuring both a pyridine ring and an anisole (methoxyphenyl) moiety. Understanding its structure dictates our safety response:
Lipophilicity and Dermal Penetration: The addition of the methoxyphenyl group significantly increases the molecule's partition coefficient (LogP). Highly lipophilic compounds can rapidly breach the lipid bilayer of the stratum corneum ()[1].
Pyridine Toxicity: Once absorbed, pyridine pharmacophores can act as systemic toxins, potentially causing hepatotoxicity and central nervous system depression. Furthermore, pyridine derivatives are notorious for causing severe ocular and dermal irritation upon contact ()[2].
Aerosolization Risk: As a solid intermediate, the primary acute exposure route during weighing and transfer is the inhalation of fine particulates, which can easily bypass upper respiratory defenses.
Exposure Pathways & Mitigation Strategy
The following workflow illustrates the causal relationship between the chemical's inherent hazards and the required engineering/PPE controls.
Figure 1: Exposure pathways and corresponding PPE mitigation strategies for pyridine derivatives.
Quantitative PPE Selection Matrix
Do not rely on a "one-size-fits-all" approach. The OSHA Personal Protective Equipment Standard mandates hazard-specific PPE selection based on quantitative risk assessments ()[3].
Neoprene provides a robust, extended chemical barrier against lipophilic penetration and organic basicity.
Eye/Face Protection
ANSI Z87.1 Indirect-Vented Goggles
Prevents particulate ingress. Rated for high-velocity impact and chemical splash defense ()[4].
Body Protection
FR Lab Coat (100% Cotton, Heavyweight)
Protects against static discharge during powder transfer. Synthetic fibers can melt into the skin during a fire event ()[5].
Engineering Controls
Fume Hood (Face Velocity: 80–100 fpm)
Primary defense against aerosolized particulates. An N95 respirator is required only if hood ventilation fails ()[6].
Self-Validating Operational Workflow
Every protocol described below is designed as a self-validating system—meaning each step contains a built-in check to ensure safety before proceeding to the next.
Phase 1: Pre-Operational Setup
Ventilation Verification: Ensure the chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm). Validation Check: Tape a small piece of tissue to the sash; it should pull steadily inward.
PPE Donning Sequence: Put on the FR lab coat, buttoning it completely to the neck. Don indirect-vented goggles. Put on the inner nitrile gloves, ensuring they cover the lab coat cuffs, followed by the outer neoprene gloves.
Static Mitigation: Wipe down the balance and spatulas with an anti-static ionizing brush. Causality: Pyridine-derivative powders can hold static charges, causing them to "jump" and aerosolize during transfer.
Phase 2: Dispensing and Weighing
Vessel Preparation: Place a pre-tared, anti-static weigh boat or glass vial onto the balance inside the fume hood.
Transfer: Using a stainless-steel micro-spatula, carefully transfer the compound. Keep the source bottle and the receiving vessel as close as possible to minimize the "drop height," thereby reducing particulate aerosolization.
Sealing: Cap the receiving vial immediately after the target mass is reached. Validation Check: Ensure the threads are completely free of powder before sealing to prevent cross-contamination during transport.
Phase 3: Doffing and Decontamination
Outer Glove Removal: Remove the outer neoprene gloves inside the fume hood using the "glove-in-glove" technique to contain any microscopic chemical residue.
Surface Decontamination: Wipe down the balance and hood surface with an isopropanol-soaked wipe (wearing the inner nitrile gloves) to dissolve any lipophilic residue.
Final Doffing: Remove the inner gloves and wash hands thoroughly with soap and water for a minimum of 20 seconds ()[7].
Spill Response and Disposal Plan
In the event of an accidental release, immediate and calculated action is required to prevent systemic exposure.
Spill Containment Protocol:
Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash.
Contain: Cover the spill with a damp absorbent pad or inert absorbent material (e.g., vermiculite or sand) to prevent dust generation. Do not dry sweep, as this will aerosolize the active compound ()[8].
Collect: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container.
Decontaminate: Wash the affected area with a 5% sodium bicarbonate solution to neutralize any residual acidity/basicity, followed by a thorough water rinse.
Disposal Logistics:
Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- must be treated as hazardous organic waste.
Solid Waste: Place all contaminated weigh boats, spatulas, and outer gloves in a clearly labeled "Hazardous Solid Waste - Pyridine Derivatives" container.
Liquid Waste: If dissolved in a solvent (e.g., Dichloromethane or Ethyl Acetate), dispose of the mixture in the appropriate "Halogenated" or "Non-Halogenated" organic waste carboy. Never pour pyridine derivatives down the sink, as they pose severe aquatic toxicity risks and violate EPA/local environmental regulations.
References
Personal Protective Equipment Requirements for Laboratories. North Carolina State University Environmental Health and Safety. Available at: [Link]
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at:[Link]
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf - NIH. Available at:[Link]
2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. Cohizon Life Sciences. Available at: [Link]
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PubMed Central (PMC) - NIH. Available at:[Link]
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available at:[Link]